5-Carboxy Imazapyr
Description
Properties
Molecular Formula |
C₁₄H₁₅N₃O₅ |
|---|---|
Molecular Weight |
305.29 |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of 5-Carboxy Imazapyr
An In-depth Technical Guide to Imazapyr
Disclaimer: The initial query for "5-Carboxy Imazapyr" points to a distinct, though less documented, chemical entity, described as an impurity of a related herbicide, Imazethapyr.[1] This guide will focus on the extensively studied and commercially significant parent compound, Imazapyr , as its chemical properties and biological activities are well-established and more relevant to the requested in-depth analysis for researchers.
Chemical Identity and Physicochemical Properties
Imazapyr is a non-selective, systemic herbicide belonging to the imidazolinone family.[2] It is widely used for the control of a broad spectrum of weeds, including annual and perennial grasses, broadleaf herbs, and woody species.[3] Its IUPAC name is (RS)-2-(4-Methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid.[4] The commercial product is a racemic mixture of its R- and S-enantiomers.[5]
| Property | Value | Reference |
| IUPAC Name | 2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinic acid | [5][6] |
| CAS Number | 81334-34-1 | [3][4] |
| Molecular Formula | C₁₃H₁₅N₃O₃ | [4][5] |
| Molar Mass | 261.28 g/mol | [3][4] |
| Melting Point | 169-171 °C | [4] |
| Water Solubility | 13.47 g/L (at 25 °C) | [4] |
| Vapor Pressure | 9.0 x 10⁻¹¹ mm Hg | [3] |
| Stability | Stable in aqueous media at pH 5-9 in the dark. Decomposes in sunlight. | [3] |
Mechanism of Action
Imazapyr's herbicidal activity stems from its inhibition of the plant-specific enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[5][7] This enzyme is pivotal in the biosynthesis pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[7] By blocking AHAS, Imazapyr depletes the plant's supply of these essential amino acids, which in turn halts protein synthesis and cell growth, ultimately leading to plant death.[3][7] This mechanism is highly specific to plants and microorganisms, contributing to its low direct toxicity in mammals.
References
- 1. This compound | N/A - Coompo [coompo.com]
- 2. invasive.org [invasive.org]
- 3. Imazapyr | C13H15N3O3 | CID 54738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Imazapyr - Wikipedia [en.wikipedia.org]
- 5. Imazapyr [sitem.herts.ac.uk]
- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 7. apps.who.int [apps.who.int]
An In-depth Technical Guide to the Mechanism of Action of Imazapyr and its Potential Metabolites in Plants
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide focuses on the well-documented mechanism of action of the herbicide imazapyr. Extensive searches of scientific literature did not yield specific data for a compound explicitly named "5-Carboxy Imazapyr." It is possible that this is a metabolite of imazapyr. The information presented herein for imazapyr is expected to be highly relevant for understanding the herbicidal activity of its structurally related metabolites.
Introduction
Imazapyr is a broad-spectrum, non-selective herbicide belonging to the imidazolinone chemical family.[1] It is widely used for the control of a variety of annual and perennial grasses, broadleaf weeds, and woody species in non-crop areas, forestry, and in certain herbicide-tolerant crops.[1][2] The herbicidal activity of imazapyr stems from its potent and specific inhibition of a key enzyme in the biosynthesis of essential amino acids in plants.[2][3] This guide provides a detailed technical overview of the molecular mechanism of action of imazapyr in plants, supported by available data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.
Core Mechanism of Action: Inhibition of Acetohydroxyacid Synthase (AHAS)
The primary target of imazapyr in plants is the enzyme Acetohydroxyacid Synthase (AHAS) , also known as Acetolactate Synthase (ALS) (EC 2.2.1.6).[2][3] AHAS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids (BCAAs): valine, leucine, and isoleucine .[3] These amino acids are essential for protein synthesis and, consequently, for cell growth and division.[3] The AHAS enzyme is found in plants and microorganisms but is absent in animals, which contributes to the low direct toxicity of imazapyr to mammals, birds, and fish.[4]
The Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway
The synthesis of valine, leucine, and isoleucine originates from pyruvate and α-ketobutyrate. AHAS catalyzes the first committed step in this pathway. Specifically, it facilitates two parallel reactions:
-
The condensation of two molecules of pyruvate to form α-acetolactate, a precursor for valine and leucine.
-
The condensation of one molecule of pyruvate and one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate, a precursor for isoleucine.
By binding to the AHAS enzyme, imazapyr competitively inhibits the binding of the natural substrates (pyruvate and α-ketobutyrate), thereby blocking the entire BCAA biosynthesis pathway.
Physiological Consequences of AHAS Inhibition
The inhibition of AHAS by imazapyr leads to a rapid depletion of the intracellular pools of valine, leucine, and isoleucine. This has several downstream consequences for the plant:
-
Cessation of Protein Synthesis: Without an adequate supply of these essential amino acids, the synthesis of new proteins is halted.
-
Inhibition of Cell Division and Growth: The lack of proteins and the accumulation of toxic intermediates arrest cell division, particularly in the meristematic regions (root and shoot tips) where growth is most active.[2]
-
Accumulation of α-Ketobutyrate: The blockage of the isoleucine pathway can lead to a buildup of α-ketobutyrate, which is toxic to plant cells at high concentrations.
-
Phytotoxicity and Plant Death: The combined effects of amino acid starvation, inhibition of cell division, and potential toxicity from accumulating precursors ultimately lead to the death of the plant. Symptoms include stunting, chlorosis (yellowing), and necrosis (tissue death), typically appearing within one to two weeks of application.[5]
Quantitative Data on AHAS Inhibition by Imazapyr
While specific quantitative data for "this compound" is not available in the reviewed literature, studies have been conducted on imazapyr and its enantiomers. The herbicidal activity of imazapyr is stereospecific, with the (+)-enantiomer being significantly more active than the (-)-enantiomer.
| Compound | Plant Species | IC50 (mg L⁻¹) for AHAS Inhibition | Reference |
| (+)-Imazapyr | Arabidopsis thaliana | < 100 (resulting in 19% residual activity) | [6] |
| (±)-Imazapyr (racemic) | Arabidopsis thaliana | ~100 (resulting in 43% residual activity) | [6] |
| (-)-Imazapyr | Arabidopsis thaliana | > 100 (resulting in 78% residual activity) | [6] |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The data from the cited study on Arabidopsis thaliana indicates a dose-dependent inhibition of AHAS activity, with the (+)-enantiomer being the most potent inhibitor.
Experimental Protocols
The following are generalized protocols for key experiments used to investigate the mechanism of action of AHAS-inhibiting herbicides. These protocols can be adapted to study the effects of "this compound."
In Vitro AHAS Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of the AHAS enzyme extracted from plant tissue.
Objective: To determine the IC50 value of a test compound for AHAS.
Materials:
-
Plant tissue (e.g., young leaves of a susceptible species)
-
Extraction buffer (e.g., potassium phosphate buffer, pH 7.0, containing pyruvate, MgCl₂, thiamine pyrophosphate, FAD, and a reducing agent like dithiothreitol)
-
Test compound solutions at various concentrations
-
Substrate solution (pyruvate and α-ketobutyrate)
-
Creatine and α-naphthol solutions (for colorimetric detection of acetolactate)
-
Spectrophotometer or microplate reader
Procedure:
-
Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude enzyme extract.
-
Assay Reaction: In a microplate or test tube, combine the enzyme extract with different concentrations of the test compound. Allow for a pre-incubation period.
-
Initiation of Reaction: Add the substrate solution to start the enzymatic reaction. Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding sulfuric acid. This also initiates the decarboxylation of the product, acetolactate, to acetoin.
-
Color Development: Add creatine and α-naphthol solutions and incubate to allow for the formation of a colored complex with acetoin.
-
Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 530 nm).
-
Data Analysis: Calculate the percentage of AHAS inhibition for each concentration of the test compound relative to a control without the inhibitor. Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a sigmoidal dose-response curve.
Whole-Plant Bioassay
This assay evaluates the herbicidal efficacy of a compound on intact plants.
Objective: To determine the effective dose (e.g., GR50, the dose causing 50% growth reduction) of a test compound on a target plant species.
Materials:
-
Seeds of a susceptible plant species (e.g., Arabidopsis thaliana, cress, or a target weed species)
-
Potting medium (soil or agar)
-
Test compound solutions at various concentrations
-
Growth chamber or greenhouse with controlled environmental conditions (light, temperature, humidity)
Procedure:
-
Planting: Sow seeds in pots or petri dishes containing the appropriate growth medium.
-
Treatment Application: Apply the test compound at various concentrations to the soil (pre-emergence) or onto the foliage of young seedlings (post-emergence).
-
Growth Period: Place the treated plants in a growth chamber or greenhouse and allow them to grow for a specified period (e.g., 14-21 days).
-
Data Collection: At the end of the growth period, assess the herbicidal effect by measuring parameters such as:
-
Plant height
-
Root length
-
Fresh or dry weight
-
Visual injury score (e.g., on a scale of 0 to 100%)
-
-
Data Analysis: Calculate the percentage of growth reduction for each treatment relative to an untreated control. Plot the percentage of growth reduction against the logarithm of the compound's dose and determine the GR50 value.
Logical Relationship of Imazapyr's Mechanism of Action
The following diagram illustrates the logical cascade of events from the application of imazapyr to the ultimate death of the plant.
Conclusion
References
The Environmental Fate of 5-Carboxy Imazapyr: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant lack of data on the environmental fate and degradation of 5-Carboxy Imazapyr. This compound is identified as an impurity of the herbicide Imazethapyr[1]. While information on the parent compounds, Imazapyr and Imazethapyr, is more readily available, specific experimental data, degradation pathways, and quantitative metrics for this compound are not present in the reviewed literature.
This guide, therefore, serves to highlight the current knowledge gap regarding the environmental behavior of this compound and to provide a brief overview of the fate of the structurally related herbicide, Imazapyr, for contextual reference. It is crucial to note that the environmental fate of this compound may differ significantly from that of Imazapyr due to structural differences.
Chemical Identity of this compound
This compound is a chemical compound with the formula C14H15N3O5[1][2]. It is documented as an impurity associated with the herbicide Imazethapyr[1]. The addition of a carboxyl group to the pyridine ring, as implied by its name, differentiates it from Imazapyr and Imazethapyr, which would be expected to alter its physicochemical properties and, consequently, its environmental behavior.
Environmental Fate and Degradation: The Information Gap
Extensive searches for data on the hydrolysis, photolysis, and biodegradation of this compound did not yield specific studies or quantitative data. As such, it is not possible to provide tables summarizing its environmental persistence, half-life in different environmental compartments, or to detail specific experimental protocols for its analysis. The degradation pathways and metabolites of this compound remain uncharacterized in the available scientific literature.
Contextual Overview: Environmental Fate of Imazapyr
For informational purposes, the environmental fate of the related herbicide Imazapyr is summarized below. It must be emphasized that this information is not directly applicable to this compound.
Imazapyr is a non-selective, broad-spectrum herbicide used to control a wide range of weeds[3][4]. Its environmental persistence and degradation are influenced by several factors, including soil type, pH, and exposure to sunlight.
Degradation in Soil
The primary mechanism of Imazapyr degradation in soil is microbial metabolism[3]. The half-life of Imazapyr in soil can range from one to five months[3]. Soil pH can influence its adsorption and mobility; at lower pH (below 5), Imazapyr tends to adsorb more strongly to soil particles, limiting its movement[3].
Degradation in Water
In aqueous environments, photodegradation (breakdown by sunlight) is a significant degradation pathway for Imazapyr[3][5]. The photolytic half-life of Imazapyr in water is reported to be around two days[3]. Hydrolysis is not considered a major degradation pathway for Imazapyr[3].
Experimental Protocols for Imazapyr Analysis
While no protocols were found for this compound, methods for the analysis of Imazapyr in environmental samples typically involve extraction from the matrix (soil or water) followed by analysis using High-Performance Liquid Chromatography (HPLC) with UV detection[6].
Visualizations of Imazapyr Degradation Logic
As no specific degradation pathways for this compound have been identified, a diagram illustrating its fate cannot be generated. However, a logical workflow for assessing the environmental fate of a compound like Imazapyr is presented below.
Caption: Logical flow of Imazapyr degradation in the environment.
Conclusion
There is a clear and significant lack of publicly available data on the environmental fate and degradation of this compound. To conduct a thorough environmental risk assessment of this compound, further research is required to determine its persistence, mobility, and degradation pathways in soil and aquatic environments. The information available for the related compound, Imazapyr, can serve as a starting point for designing such studies, but direct extrapolation of data is not scientifically valid. Researchers in environmental chemistry and toxicology are encouraged to address this knowledge gap.
References
Toxicological Profile of Imazapyr: A Technical Guide
Disclaimer: The following toxicological profile is for the herbicide Imazapyr . Extensive literature searches did not yield a specific, detailed toxicological profile for 5-Carboxy Imazapyr , which has been identified as an impurity of the related herbicide, Imazethapyr. Given the data gap for this compound, this guide provides a comprehensive overview of the toxicological data for the structurally related and widely studied compound, Imazapyr. This information is intended for researchers, scientists, and drug development professionals.
Executive Summary
Imazapyr is a non-selective, systemic herbicide with low acute toxicity to mammals. It is not considered to be carcinogenic, mutagenic, or a reproductive or developmental toxicant at doses relevant to human exposure. The primary mode of action in plants is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), which is not present in animals, contributing to its selective toxicity. This document provides a detailed summary of the available toxicological data for Imazapyr, including quantitative data, experimental methodologies, and visual representations of toxicological testing workflows.
Pharmacokinetics and Metabolism
Following oral administration in rats, Imazapyr is rapidly and extensively absorbed. The majority of the administered dose is excreted unchanged in the urine (68-95%) and to a lesser extent in the feces (5.5-33%) within 24 to 48 hours.[1][2] The biological half-life in rats is less than one day.[1][2] There is no significant bioaccumulation in tissues.[1] Metabolism is limited, with the parent compound being the major component found in excreta.[1][2]
Acute Toxicity
Imazapyr exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.
Table 1: Acute Toxicity of Imazapyr
| Species | Route | Endpoint | Value (mg/kg bw) | Reference |
| Rat | Oral | LD50 | >5000 | [1][3] |
| Rabbit | Oral | LD50 | >5000 | [1] |
| Dog | Oral | LD50 | >5000 | [1] |
| Rat | Dermal | LD50 | >2000 | [1][3] |
| Rabbit | Dermal | LD50 | >2000 | [1][3] |
| Rat | Inhalation | LC50 | >5.1 mg/L (4h) | [4] |
Imazapyr is not a skin irritant but can cause moderate to severe eye irritation.[1][4] It is not a dermal sensitizer in guinea pigs.[1][3]
Experimental Protocols: Acute Oral Toxicity (OECD 420)
The acute oral toxicity of Imazapyr was likely determined using a method similar to the OECD 420 Fixed Dose Procedure. This method involves the following general steps:
-
Animal Selection: Healthy, young adult rats (e.g., Sprague-Dawley strain) of a single sex (typically females) are used.
-
Housing and Fasting: Animals are housed in standard laboratory conditions and fasted overnight prior to dosing.
-
Dose Administration: A single oral dose of the test substance is administered via gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Chronic Toxicity and Carcinogenicity
Long-term studies in mice and rats have shown no evidence of carcinogenicity.
Table 2: Chronic Toxicity and Carcinogenicity of Imazapyr
| Species | Duration | Route | NOAEL (mg/kg bw/day) | Effects Observed | Reference |
| Mouse | 18 months | Dietary | 1301 (highest dose tested) | No treatment-related effects | [1] |
| Rat | 2 years | Dietary | 503 (highest dose tested) | No treatment-related effects or carcinogenicity | [1] |
| Dog | 1 year | Dietary | 282.1 (highest dose tested) | No treatment-related effects | [1] |
Experimental Protocols: Combined Chronic Toxicity/Carcinogenicity Study (OECD 452)
A typical combined chronic toxicity and carcinogenicity study for a substance like Imazapyr would follow a protocol similar to OECD Guideline 452:
-
Animal Selection: Rodents (e.g., Fischer 344 rats) of both sexes are used.
-
Dose Administration: The test substance is administered daily in the diet for a period of 24 months. At least three dose levels and a concurrent control group are used.
-
In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology and clinical chemistry evaluations are conducted.
-
Pathology: At the end of the study, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive list of tissues is collected for histopathological examination.
-
Data Analysis: The incidence and severity of neoplastic and non-neoplastic lesions are analyzed to determine the carcinogenic potential and chronic toxicity of the substance.
Genotoxicity
Imazapyr has been tested in a range of in vitro and in vivo genotoxicity assays and has consistently shown no evidence of genotoxic potential.[1]
Table 3: Genotoxicity of Imazapyr
| Assay Type | Test System | Result | Reference |
| In vitro Gene Mutation | Salmonella typhimurium (Ames test) | Negative | [5] |
| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Negative | [5] |
| In vitro Gene Mutation | Mouse Lymphoma Assay | Negative | [5] |
| In vivo Chromosomal Aberration | Mouse Micronucleus Test | Negative | [1] |
| In vivo DNA Damage | Unscheduled DNA Synthesis (UDS) | Negative | [5] |
Experimental Protocols: In Vitro Mammalian Cell Gene Mutation Test (OECD 476)
The mouse lymphoma assay, a common in vitro test for gene mutation, generally follows these steps:
-
Cell Culture: Mouse lymphoma L5178Y cells are cultured in appropriate media.
-
Exposure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix), for a defined period.
-
Mutation Expression: After exposure, the cells are washed and cultured for a period to allow for the expression of any induced mutations.
-
Selection: Cells are then plated in a selective medium (e.g., containing trifluorothymidine) that allows only the mutant cells to grow.
-
Colony Counting: The number of mutant colonies is counted, and the mutation frequency is calculated and compared to the control.
Reproductive and Developmental Toxicity
Imazapyr is not considered a reproductive or developmental toxicant.
Table 4: Reproductive and Developmental Toxicity of Imazapyr
| Species | Study Type | Route | NOAEL (mg/kg bw/day) | Effects Observed | Reference |
| Rat | 2-Generation Reproduction | Dietary | 1471.8 (highest dose tested) | No effects on parental toxicity, offspring toxicity, or reproduction | [1] |
| Rat | Developmental | Gavage | 1000 (highest dose tested) | No embryo/fetal toxicity | [1] |
| Rabbit | Developmental | Gavage | 400 (highest dose tested) | No teratogenicity | [1] |
Experimental Protocols: Reproduction/Developmental Toxicity Screening Test (OECD 421)
A two-generation reproduction study, a comprehensive assessment of reproductive toxicity, typically involves:
-
Parental Generation (F0): Male and female animals are administered the test substance in their diet for a pre-mating period, during mating, gestation, and lactation.
-
Mating and Offspring (F1): F0 animals are mated to produce the F1 generation. Reproductive performance (e.g., fertility, gestation length) and offspring viability and growth are assessed.
-
F1 Generation: Selected F1 offspring are continued on the test diet and subsequently mated to produce the F2 generation.
-
Observations: Both generations are observed for clinical signs of toxicity, effects on reproductive parameters, and developmental abnormalities in the offspring.
-
Pathology: At termination, a complete necropsy and histopathological examination of reproductive organs are performed on the F0 and F1 adults.
Ecotoxicity
Imazapyr is practically non-toxic to birds, fish, and aquatic invertebrates.
Table 5: Ecotoxicity of Imazapyr
| Organism | Test Type | Endpoint | Value | Reference |
| Bobwhite Quail | Acute Oral | LD50 | >2150 mg/kg | [3] |
| Mallard Duck | Acute Oral | LD50 | >2150 mg/kg | [3] |
| Rainbow Trout | 96-hour | LC50 | >100 mg/L | [3] |
| Bluegill Sunfish | 96-hour | LC50 | >100 mg/L | [3] |
| Daphnia magna (water flea) | 48-hour | EC50 | >100 mg/L | [3] |
Mode of Action
The herbicidal activity of Imazapyr is due to the inhibition of the plant enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][6] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[1][6] Since this enzyme is not present in animals, which obtain these essential amino acids from their diet, Imazapyr has a high degree of selectivity.
References
commercial availability of 5-Carboxy Imazapyr analytical standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the commercial availability, synthesis, and analytical methodologies related to the 5-Carboxy Imazapyr analytical standard. This compound is a known impurity of the herbicide Imazethapyr.
Commercial Availability
The this compound analytical standard is commercially available from specialized chemical suppliers. Below is a summary of the available product information.
| Supplier | Catalog Number | Product Name | Molecular Formula | Purity | Available Quantities |
| Coompo Research Chemicals | C213544 | This compound | C₁₄H₁₅N₃O₅ | 98% | 5mg, 50mg |
| RXN Chemicals | - | Imazethapyr Impurity 12 | C₁₄H₁₅N₃O₅ | High Purity | Inquire |
For laboratories requiring different specifications or larger quantities, several companies specialize in the custom synthesis of pesticide impurities and metabolites. These include:
-
AccuStandard
-
Shimadzu
-
Sigma-Aldrich
Chemical Structure and Identity
Metabolic Pathway of Imazethapyr
Imazethapyr undergoes metabolic transformation in plants and soil. The primary metabolic pathway involves the hydroxylation of the α-carbon on the ethyl group at the 5-position of the pyridine ring, forming CL 288511 (the 1-hydroxyethyl derivative).[1] This can be further metabolized. The formation of a carboxy metabolite would likely proceed from this hydroxylated intermediate.
Caption: Proposed metabolic pathway of Imazethapyr to this compound.
Synthesis of Imazethapyr and its Impurities
While a specific, detailed protocol for the synthesis of this compound is not publicly available, the general synthesis of Imazethapyr provides a basis for understanding the potential formation of this impurity. Imazethapyr is typically synthesized by reacting 5-ethyl-2,3-pyridinedicarboxylic acid with 2-amino-2,3-dimethylbutanamide.
A potential synthetic route to this compound could involve the use of a starting material where the ethyl group on the pyridine ring is replaced with a protected carboxylic acid group, which is then deprotected in the final steps of the synthesis. Alternatively, it could be synthesized through the controlled oxidation of Imazethapyr or its hydroxylated intermediate.
Caption: General synthesis workflow for Imazethapyr and potential impurity formation.
Analytical Methodologies
The analysis of Imazethapyr and its impurities, including this compound, is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer (MS).
Sample Preparation and Extraction
A general procedure for the extraction of Imazethapyr and its metabolites from soil samples is as follows:
-
Extraction: The soil sample is extracted with an alkaline solution (e.g., 0.5 N sodium hydroxide) to solubilize the acidic herbicide and its metabolites.
-
Acidification and Cleanup: The extract is then acidified to protonate the analytes. A solid-phase extraction (SPE) cleanup is often employed to remove interfering matrix components. A C18 cartridge can be used for initial cleanup, followed by a strong cation exchange (SCX) cartridge for further purification.
-
Elution and Concentration: The analytes are eluted from the SPE cartridge, and the eluate is concentrated before analysis.
Chromatographic Conditions
A reversed-phase HPLC method is commonly used for the separation of Imazethapyr and its impurities.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous solution (e.g., water with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection:
-
UV Detection: Wavelengths in the range of 240-260 nm are suitable for the detection of the imidazolinone ring.
-
Mass Spectrometry (MS): For higher sensitivity and selectivity, HPLC-MS/MS is the preferred method. Electrospray ionization (ESI) in either positive or negative mode can be used.
-
Caption: General analytical workflow for the determination of Imazethapyr and its impurities.
References
An In-depth Technical Guide to 5-Carboxy Imazapyr: Chemical Properties, Mechanism of Action, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Carboxy Imazapyr, a close analog and potential metabolite of the broad-spectrum herbicide Imazapyr, is a compound of significant interest in the fields of agricultural science and environmental chemistry. Understanding its chemical properties, biological activity, and the methodologies for its study is crucial for assessing its environmental fate and potential for bioactivity. This technical guide provides a comprehensive overview of this compound, including its chemical and physical characteristics, mechanism of action through the inhibition of acetolactate synthase (ALS), and detailed experimental protocols for its analysis and the assessment of its biological effects.
Chemical and Physical Properties
This compound is a derivative of Imazapyr, characterized by the presence of an additional carboxylic acid group. While specific experimental data for this compound is limited, its properties can be inferred from its structure and data available for the parent compound, Imazapyr.
| Property | Value | Source |
| CAS Number | 2198584-62-0 | PubChem |
| Molecular Formula | C₁₄H₁₅N₃O₅ | PubChem |
| Molecular Weight | 305.29 g/mol | [1] |
| IUPAC Name | 2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3,5-dicarboxylic acid | PubChem |
| Physical Description | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [1] |
For the parent compound, Imazapyr (CAS No. 81334-34-1), the following properties are reported:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅N₃O₃ | [2] |
| Molecular Weight | 261.28 g/mol | [2] |
| Melting Point | 169-171 °C | [3] |
| Water Solubility | 13.47 g/L | [3] |
| LogP | 1.2 | [2] |
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
The primary mode of action for Imazapyr and its analogs, including this compound, is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][5] This enzyme is crucial in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms.[4] As these amino acids are essential for protein synthesis and cell growth, inhibition of ALS leads to a cessation of growth and eventual death of the susceptible organism.[4] Notably, this pathway is absent in animals, which contributes to the low direct toxicity of imidazolinone herbicides to mammals.[4]
Signaling Pathway of ALS Inhibition
The inhibition of ALS by imidazolinone herbicides like this compound disrupts the normal metabolic cascade leading to the production of essential amino acids.
Caption: Inhibition of Acetolactate Synthase (ALS) by this compound.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound would involve the modification of Imazapyr or its precursors. A general approach could be the condensation of a substituted pyridine dicarboxylic acid with an appropriately functionalized imidazolinone precursor.
Disclaimer: The following is a generalized protocol and requires optimization and safety assessment in a laboratory setting.
Materials:
-
2-amino-4-(1-methylethyl)-4-methyl-1H-imidazol-5(4H)-one
-
Pyridine-2,3,5-tricarboxylic acid
-
Condensing agent (e.g., dicyclohexylcarbodiimide - DCC)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Purification materials (e.g., silica gel for chromatography)
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine-2,3,5-tricarboxylic acid in the anhydrous solvent. Add the condensing agent (e.g., DCC) portion-wise at 0°C.
-
Condensation: To the activated carboxylic acid mixture, add a solution of 2-amino-4-(1-methylethyl)-4-methyl-1H-imidazol-5(4H)-one in the anhydrous solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the analysis of Imazapyr and its metabolites in various matrices.
Instrumentation:
-
HPLC system with a UV detector or a Mass Spectrometer (LC-MS)
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile and water (both acidified with 0.1% formic acid) is commonly used.
-
Example gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
Procedure:
-
Sample Preparation:
-
Water Samples: Acidify the water sample (e.g., to pH 2-3 with phosphoric acid) and pass it through a solid-phase extraction (SPE) cartridge (e.g., C18). Elute the analyte with a suitable solvent like methanol or acetonitrile.
-
Soil Samples: Extract the soil sample with a suitable solvent mixture (e.g., acetonitrile/water). Centrifuge and filter the extract.
-
Plant Tissues: Homogenize the tissue in a suitable extraction solvent. Perform a liquid-liquid extraction or SPE for cleanup.
-
-
Injection: Inject a known volume of the prepared sample onto the HPLC column.
-
Detection: Monitor the elution of the compound using a UV detector at a wavelength of approximately 240 nm or by mass spectrometry for higher selectivity and sensitivity.
-
Quantification: Create a calibration curve using standards of known concentrations of this compound to quantify the amount in the sample.
Acetolactate Synthase (ALS) Inhibition Assay
This in vitro assay measures the inhibitory effect of a compound on the activity of the ALS enzyme.
Materials:
-
Partially purified ALS enzyme extract from a plant source (e.g., etiolated corn shoots)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Substrate: Sodium pyruvate
-
Cofactors: Thiamine pyrophosphate (TPP), MgCl₂, FAD
-
Test compound: this compound dissolved in a suitable solvent (e.g., DMSO)
-
Stopping solution: H₂SO₄
-
Colorimetric reagents: Naphthol and creatine
-
Spectrophotometer or microplate reader
Procedure:
-
Enzyme Preparation: Prepare a crude or partially purified enzyme extract from a suitable plant source.
-
Reaction Mixture: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture containing the assay buffer, pyruvate, TPP, MgCl₂, and FAD.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Enzyme Initiation: Start the reaction by adding the ALS enzyme extract.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
-
Stopping the Reaction: Stop the enzymatic reaction by adding the stopping solution (H₂SO₄). This also initiates the decarboxylation of the product, acetolactate, to acetoin.
-
Color Development: Add the colorimetric reagents (naphthol and creatine) and incubate to allow for color development.
-
Measurement: Measure the absorbance of the resulting colored product at approximately 530 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Experimental and Logical Workflow Diagrams
General Workflow for Herbicide Analysis
References
The Role of 5-Carboxy Imazapyr in Herbicide Resistance Studies: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of Imazapyr Herbicide Resistance.
This whitepaper delves into the mechanisms of resistance to the herbicide Imazapyr, with a particular focus on the role of its metabolites. While the user-specified term "5-Carboxy Imazapyr" does not correspond to a known major metabolite of Imazapyr in plants, this guide will address the established metabolic pathways and the primary mechanisms of resistance. The principal metabolite identified in scientific literature is Pyridine-2,3-dicarboxylic acid (PDC). This document will explore the function of Imazapyr, the enzymatic pathways it disrupts, and the molecular adaptations that confer resistance in various plant species.
Introduction to Imazapyr and Its Mode of Action
Imazapyr is a broad-spectrum, non-selective herbicide from the imidazolinone family.[1][2][3] It is used to control a wide range of annual and perennial grasses, broadleaf weeds, and woody plants.[4][5] Imazapyr is absorbed through both the leaves and roots of plants and is translocated throughout the plant's vascular system.[4][6]
The primary mode of action of Imazapyr is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][6] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[1][6] By blocking this pathway, Imazapyr disrupts protein synthesis and cell growth, leading to the death of susceptible plants.[4]
Mechanisms of Herbicide Resistance to Imazapyr
Plants have evolved two primary mechanisms to withstand the effects of Imazapyr:
-
Target-Site Resistance (TSR): This is the most common mechanism of resistance to Imazapyr and other AHAS-inhibiting herbicides. It involves genetic mutations in the AHAS gene that alter the enzyme's structure.[7] These mutations reduce the binding affinity of the herbicide to the enzyme, rendering it less effective at inhibiting amino acid synthesis.
-
Non-Target-Site Resistance (NTSR): This form of resistance involves mechanisms that prevent the herbicide from reaching its target enzyme in a toxic concentration. A key NTSR mechanism is enhanced herbicide metabolism, where the plant detoxifies the herbicide through enzymatic action.[8] This often involves enzymes from the cytochrome P450 monooxygenase (P450) superfamily.[9][10][11]
The Metabolism of Imazapyr in Plants
The metabolism of Imazapyr in plants is generally slow, which contributes to its herbicidal activity.[5] The primary metabolic pathway involves the degradation of the Imazapyr molecule. The main metabolite identified in plants is Pyridine-2,3-dicarboxylic acid (PDC) .[2] Limited metabolism can also occur through hydrolysis to form 2-carbonyl derivatives.[4]
The role of metabolism in conferring resistance to Imazapyr is an area of active research. In resistant biotypes with enhanced metabolism, it is hypothesized that Imazapyr is more rapidly converted to non-toxic metabolites like PDC, preventing the herbicide from accumulating at the target site (AHAS enzyme) in lethal concentrations.
A Note on "this compound": While a chemical entity with the name "this compound" and the chemical formula C14H15N3O5 exists, there is no direct scientific evidence to suggest it is a significant metabolite of Imazapyr in plants. It is plausible that this compound is a minor, infrequently reported metabolite, a synthetic derivative used for specific research purposes, or a misnomer for other metabolic products. This guide will focus on the established metabolite, PDC, and the broader mechanism of metabolic detoxification.
Quantitative Data in Imazapyr Resistance
The level of resistance to Imazapyr can be quantified through various experimental assays. The most common is the determination of the herbicide concentration required to inhibit 50% of the AHAS enzyme activity (IC50) or the dose required for a 50% reduction in plant growth (GR50).
| Plant Species | Biotype | Assay Type | IC50 / GR50 Value (g a.i. ha⁻¹) | Resistance Factor |
| Cicer arietinum (Chickpea) | Wild Type (WT) | Whole Plant GR50 | 29.11 | - |
| Cicer arietinum (Chickpea) | Resistant (M2033) | Whole Plant GR50 | 109.62 | 3.77 |
Source: Adapted from Novel Mutation in the Acetohydroxyacid Synthase (AHAS), Gene Confers Imidazolinone Resistance in Chickpea Cicer arietinum L. Plants[7]
Experimental Protocols
Quantification of Imazapyr and its Metabolites by HPLC-MS/MS
This protocol outlines a general method for the simultaneous extraction and quantification of Imazapyr and its metabolite PDC from plant material.
1. Sample Preparation:
- Homogenize 5g of fresh plant tissue in a 50 mL conical tube.
- Add 5 mL of 0.1 M potassium phosphate dibasic solution and shake for 10 minutes.[12]
- Add 0.5 mL of 6 N HCl and 5 mL of acetonitrile and shake for another 10 minutes.[12]
- Add QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl) and shake vigorously for 1 minute.[12]
- Centrifuge at 3000 x g for 10 minutes.[12]
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
- Transfer the acetonitrile supernatant to a dSPE tube containing 150 mg MgSO4 and 25 mg C18.[12]
- Vortex for 1 minute and centrifuge at 13,000 x g for 5 minutes.[12]
3. HPLC-MS/MS Analysis:
- Filter the supernatant through a 0.2 µm membrane filter.[12]
- Inject the sample into an HPLC system coupled with a tandem mass spectrometer (MS/MS).
- Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 4.6 x 250mm, 5µm).[13]
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.
- Flow Rate: 0.3 - 1.0 mL/min.[12][13]
- Injection Volume: 10 - 20 µL.[12][13]
- Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.[12]
- Detection Mode: Multiple Reaction Monitoring (MRM) for specific quantification of Imazapyr and PDC.[12]
- Specific precursor and product ions for Imazapyr and PDC should be determined using analytical standards.
Acetohydroxyacid Synthase (AHAS) Enzyme Inhibition Assay
This spectrophotometric assay measures the activity of the AHAS enzyme in the presence of Imazapyr.
1. Enzyme Extraction:
- Homogenize fresh plant tissue in an extraction buffer (e.g., phosphate buffer with pyruvate, MgCl2, and thiamine pyrophosphate).
- Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.
2. Enzyme Assay:
- The assay is typically performed in a 96-well microplate.[14]
- The reaction mixture contains the enzyme extract, reaction buffer, and varying concentrations of Imazapyr.
- The reaction is initiated by the addition of the substrate (e.g., pyruvate).
- The reaction is stopped after a defined incubation period (e.g., 60 minutes at 37°C) by adding acid (e.g., H2SO4).[15]
- The acetolactate produced by the enzyme is converted to acetoin by incubation at 60°C.[15]
- Creatine and α-naphthol are added to form a colored complex with acetoin.[15]
- The absorbance of the colored product is measured using a spectrophotometer or plate reader at a specific wavelength (e.g., 530 nm).[14][15]
3. Data Analysis:
- The enzyme activity is calculated based on the amount of acetoin formed.
- The IC50 value is determined by plotting the enzyme inhibition against the logarithm of the Imazapyr concentration and fitting the data to a dose-response curve.[15]
Signaling Pathways and Experimental Workflows
Visual representations of the key pathways and workflows are provided below using Graphviz (DOT language).
Conclusion
Understanding the mechanisms of Imazapyr resistance is critical for the development of sustainable weed management strategies. While target-site mutations in the AHAS enzyme are the primary cause of resistance, enhanced metabolism of the herbicide to non-toxic compounds like PDC is an increasingly important factor. Further research into the specific metabolic pathways and the enzymes involved, such as cytochrome P450s, will be crucial for designing new herbicides and developing effective resistance management programs. The role of minor metabolites and the potential for other detoxification pathways warrant continued investigation to provide a complete picture of Imazapyr resistance in weeds.
References
- 1. Imazapyr [sitem.herts.ac.uk]
- 2. wsdot.wa.gov [wsdot.wa.gov]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. Imazapyr | C13H15N3O3 | CID 54738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. invasive.org [invasive.org]
- 6. Pursuit / imazethapyr | CALS [cals.cornell.edu]
- 7. Novel Mutation in the Acetohydroxyacid Synthase (AHAS), Gene Confers Imidazolinone Resistance in Chickpea Cicer arietinum L. Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Cytochrome P450 Herbicide Metabolism as the Main Mechanism of Cross-Resistance to ACCase- and ALS-Inhibitors in Lolium spp. Populations From Argentina: A Molecular Approach in Characterization and Detection [frontiersin.org]
- 12. Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. ahri.uwa.edu.au [ahri.uwa.edu.au]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 5-Carboxy Imazapyr
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imazapyr is a broad-spectrum systemic herbicide widely used for the control of a variety of weeds. Its primary metabolite, 5-Carboxy Imazapyr, is a key analyte in environmental monitoring and metabolism studies. Accurate and sensitive detection of this compound is crucial for assessing environmental fate, toxicological impact, and for researchers in drug development studying related metabolic pathways.
These application notes provide detailed protocols for the analytical detection of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, an overview of the immunoassay approach is presented as a rapid screening tool.
Mode of Action of the Parent Compound, Imazapyr
Imazapyr, the parent compound of this compound, functions by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is critical for the biosynthesis of branched-chain amino acids in plants.[1] This inhibition leads to a deficiency in essential amino acids, ultimately causing plant death.[1] While this is the primary mode of action in plants, understanding this pathway can be relevant for toxicological and environmental impact assessments.
Caption: Mode of action of Imazapyr, the parent compound of this compound.
Analytical Methods and Protocols
A variety of analytical methods can be employed for the detection and quantification of this compound. The choice of method will depend on the matrix, required sensitivity, and available instrumentation. The following sections detail protocols for HPLC-UV and LC-MS/MS, which are commonly used for the analysis of Imazapyr and can be adapted for its metabolite.
Quantitative Data Summary
The following table summarizes typical performance data for the analytical methods described. Note that these values are primarily based on the analysis of the parent compound, Imazapyr, and may require optimization for this compound.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery |
| HPLC-UV | Water | 0.01 mg/L[2] | 1.0 ppb (Validated Sensitivity) | >85% |
| Soil | 0.05 mg/kg[2] | - | - | |
| LC-MS/MS | Livestock Products | - | 0.01 mg/kg | 76.1 - 110.6% |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of Imazapyr and its metabolites. The following protocol is based on established methods for Imazapyr in water and soil samples and can be adapted for this compound.
Experimental Workflow for HPLC-UV Analysis
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Detailed Protocol for HPLC-UV Analysis of Water Samples
This protocol is adapted from a method for the determination of Imazapyr in water.[3]
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Acidify the water sample (e.g., 100 mL) to pH 2.0 with hydrochloric acid. Pass the acidified sample through the conditioned C18 cartridge.
-
Washing: Wash the cartridge to remove interferences.
-
Elution: Elute the analyte from the SPE cartridge with an appropriate solvent. For additional cleanup, a secondary aromatic sulfonic acid SPE cartridge can be used in tandem.[3]
-
Concentration and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC Instrumental Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase: A mixture of acetonitrile and water (acidified with acetic or phosphoric acid). A common mobile phase for Imazapyr is a ratio of 35:65 (v/v) acetonitrile to acidified water.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 17 µL.[4]
-
Detection: UV detector set at 250 nm.[2]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
3. Quantification
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared sample and quantify the concentration of this compound based on the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting low concentrations of this compound in complex matrices. The following protocol is based on a method for imidazolinone herbicides in livestock products.
Experimental Workflow for LC-MS/MS Analysis
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Detailed Protocol for LC-MS/MS Analysis
This protocol utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.
1. Sample Preparation: QuEChERS
-
Extraction: Homogenize the sample (e.g., 5 g of tissue) and add an extraction solvent (e.g., acetonitrile) and extraction salts (e.g., MgSO₄, NaCl).
-
Centrifugation: Shake vigorously and centrifuge to separate the layers.
-
Dispersive SPE (dSPE) Cleanup: Take an aliquot of the supernatant and add it to a dSPE tube containing sorbents like C18 and MgSO₄ to remove interfering matrix components.
-
Final Preparation: Centrifuge and filter the supernatant before injection into the LC-MS/MS system.
2. LC-MS/MS Instrumental Conditions
-
LC System: A UPLC or HPLC system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), likely in positive or negative mode depending on the precursor ion formation for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification. This will require optimization of precursor and product ions for this compound.
Immunoassay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) can be a valuable high-throughput screening tool for the detection of Imazapyr and related compounds. While a specific kit for this compound may not be commercially available, custom antibody development is a possibility. ELISA is often used as a complementary technique to chromatographic methods.[5]
General Principle of Competitive ELISA for Small Molecule Detection
Caption: General principle of a competitive ELISA for this compound detection.
Protocol Overview:
-
Coating: Microplate wells are coated with a conjugate of this compound.
-
Competition: The sample containing the free this compound and a specific primary antibody are added to the wells. The free analyte in the sample competes with the coated analyte for binding to the limited amount of antibody.
-
Washing: Unbound reagents are washed away.
-
Secondary Antibody: An enzyme-labeled secondary antibody that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a colored product.
-
Detection: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.
Conclusion
The analytical methods and protocols presented provide a comprehensive guide for the detection and quantification of this compound. While methods for the parent compound Imazapyr are well-established and can be readily adapted, it is recommended to perform method validation for this compound to ensure accuracy and precision for specific research or monitoring applications. The choice between HPLC-UV, LC-MS/MS, and immunoassay will be guided by the specific requirements for sensitivity, selectivity, and sample throughput.
References
- 1. fao.org [fao.org]
- 2. High-performance liquid chromatographic determination of the herbicide imazapyr residues in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. iicbe.org [iicbe.org]
- 5. Use of ELISA immunoassay kits as a complement to HPLC analysis of imazapyr and triclopyr in water samples from forest watersheds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 5-Carboxy Imazapyr using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxy Imazapyr is a metabolite of Imazapyr, a broad-spectrum imidazolinone herbicide.[1][2][3][4][5] Imazapyr acts by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids in plants.[2][3][4] Due to the widespread use of Imazapyr, there is a growing need for reliable analytical methods to quantify its metabolites, such as this compound, in various matrices for environmental monitoring and metabolism studies. This application note provides a detailed protocol for the quantification of this compound using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The chemical formula of this compound is C14H15N3O5.[6]
This method is adapted from established protocols for Imazapyr analysis and is optimized for the specific chemical properties of this compound.[7][8][9] The presence of an additional carboxylic acid group in this compound increases its polarity compared to the parent compound, which influences its chromatographic behavior.
Experimental Protocol
This protocol outlines the procedure for the analysis of this compound in aqueous samples.
1. Materials and Reagents
-
This compound analytical standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Acetic Acid (glacial, analytical grade)
-
Solid Phase Extraction (SPE) cartridges (C18, 500 mg, 6 mL)
2. Instrumentation
-
HPLC system equipped with a UV-Vis detector
-
Reversed-phase C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
SPE manifold
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Intermediate Standard Solution (100 µg/mL): Dilute 1 mL of the stock standard solution to 10 mL with methanol.
-
Working Standard Solutions (0.1, 0.5, 1, 5, 10 µg/mL): Prepare a series of working standard solutions by appropriate dilutions of the intermediate standard solution with the mobile phase.
4. Sample Preparation (Aqueous Samples)
-
Filtration: Filter the aqueous sample through a 0.45 µm syringe filter to remove any particulate matter.
-
SPE Cleanup (if necessary for complex matrices):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.
-
Load 100 mL of the filtered sample onto the cartridge at a flow rate of approximately 2-3 mL/min.
-
Wash the cartridge with 5 mL of HPLC grade water.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
5. HPLC-UV Conditions
| Parameter | Value |
| Column | Reversed-phase C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Acetic Acid (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 240 nm |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
6. Method Validation Parameters
The following parameters should be evaluated to ensure the method's suitability for its intended purpose.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the HPLC-UV method for this compound. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (at 1 µg/mL) | 95 - 105% |
| Precision (RSD at 1 µg/mL) | < 5% |
| Retention Time | Approximately 4-6 minutes |
Experimental Workflow
Caption: Workflow for this compound quantification.
Signaling Pathway (Mode of Action of Parent Compound)
While this compound is a metabolite, understanding the mode of action of the parent compound, Imazapyr, is crucial for context. Imazapyr inhibits the acetohydroxyacid synthase (AHAS) enzyme, a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.
Caption: Imazapyr's inhibition of the AHAS enzyme pathway.
References
- 1. Imazapyr - Wikipedia [en.wikipedia.org]
- 2. fao.org [fao.org]
- 3. Imazapyr | C13H15N3O3 | CID 54738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. invasive.org [invasive.org]
- 6. This compound | C14H15N3O5 | CID 132585357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 9. iicbe.org [iicbe.org]
Application Note: Quantitative Analysis of 5-Carboxy Imazapyr in Soil using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 5-Carboxy Imazapyr, a key metabolite of the herbicide Imazapyr, in soil matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method is crucial for environmental monitoring, agricultural research, and drug development studies focused on herbicide degradation and persistence in soil. The described protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with expected performance characteristics.
Introduction
Imazapyr is a broad-spectrum herbicide from the imidazolinone family, widely used for weed control in various agricultural and non-agricultural settings. Its primary metabolite in soil, this compound, is a critical indicator of Imazapyr's environmental fate and potential for carryover to subsequent crops. Accurate and sensitive quantification of this metabolite is therefore essential. This application note presents a comprehensive LC-MS/MS protocol designed for researchers, scientists, and professionals in drug development to reliably measure this compound levels in soil.
Experimental Protocol
Sample Preparation (Modified QuEChERS)
-
Soil Sampling and Homogenization: Collect soil samples from the desired depth and location. Air-dry the samples and sieve through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Weighing: Accurately weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Hydration: For dry soil samples, add 10 mL of deionized water and vortex for 1 minute. Let the sample hydrate for 30 minutes.
-
Extraction:
-
Add 10 mL of 1% formic acid in acetonitrile to the centrifuge tube.
-
Add an appropriate internal standard solution.
-
Cap the tube and shake vigorously for 1 minute using a vortex mixer or mechanical shaker.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) to the tube.
-
Immediately shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥ 4000 x g for 5 minutes at 4°C.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 300 mg of a suitable sorbent (e.g., PSA - primary secondary amine).
-
Vortex for 1 minute.
-
-
Final Centrifugation: Centrifuge the d-SPE tube at ≥ 4000 x g for 5 minutes.
-
Filtration and Dilution:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered extract with the initial mobile phase (e.g., 1:1 v/v) to ensure compatibility with the LC system and reduce matrix effects.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water with 5 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | Start with 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
MRM Transitions for this compound:
Due to the limited direct literature on the MRM transitions for this compound, the following are proposed based on the fragmentation of similar carboxylic acid-containing imidazolinone herbicides. It is crucial to optimize these parameters on the specific instrument being used. The precursor ion ([M+H]⁺) for this compound (C₁₄H₁₅N₃O₅) is expected to be m/z 306.1.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| This compound | 306.1 | To be determined experimentally | To be determined | Quantifier |
| This compound | 306.1 | To be determined experimentally | To be determined | Qualifier |
It is recommended to perform a product ion scan of a this compound standard to identify the most abundant and specific fragment ions for use as quantifier and qualifier transitions. Common losses for such molecules include H₂O, CO, and CO₂.
Quantitative Data Summary
The following table presents typical performance data expected from this method, based on the analysis of related imidazolinone herbicides.[1] This data should be validated for this compound in the user's laboratory.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg |
| Linearity (r²) | > 0.99 |
| Recovery | 80 - 110% |
| Precision (RSD%) | < 15% |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound analysis in soil.
Discussion
This protocol provides a detailed framework for the extraction and quantification of this compound from soil. The modified QuEChERS method offers a balance of efficiency and effectiveness, providing clean extracts suitable for sensitive LC-MS/MS analysis. The acidification of the extraction solvent is crucial for the efficient extraction of acidic herbicides like this compound. The use of a C18 column provides good retention and separation of this polar metabolite.
A critical aspect of this method is the optimization of the MS/MS parameters, specifically the MRM transitions. As direct literature values are scarce, empirical determination by infusing a standard of this compound is essential for achieving the required sensitivity and selectivity. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in soil. This protocol is suitable for routine environmental monitoring and research applications, enabling a better understanding of the fate of Imazapyr in the environment. Adherence to the detailed experimental procedures and proper validation in the end-user's laboratory will ensure high-quality and defensible data.
References
Application Notes and Protocols for Solid-Phase Extraction of 5-Carboxy Imazapyr from Water Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of 5-Carboxy Imazapyr, a key metabolite of the herbicide Imazapyr, from water samples. The methodologies outlined are designed for robust and reliable quantification, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a primary metabolite of Imazapyr, a broad-spectrum imidazolinone herbicide used for controlling a wide variety of weeds. Monitoring its presence in water sources is crucial for environmental assessment and regulatory compliance. Solid-phase extraction is a widely adopted technique for the pre-concentration and purification of analytes from complex matrices like water, offering significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher recovery, and ease of automation.
This guide details two primary SPE protocols for the extraction of the acidic this compound from water samples. The preferred method utilizes a modern, simplified protocol with a polymeric reversed-phase sorbent (Oasis HLB). An alternative, more traditional method based on EPA protocols for the parent compound, Imazapyr, is also provided.
Data Presentation
While specific quantitative data for the solid-phase extraction of this compound is not widely published, the following table summarizes representative data for the parent compound, Imazapyr, and other imidazolinone herbicides from water samples. These values can be considered indicative of the expected performance for this compound with proper method optimization.
| Analyte Class | SPE Sorbent | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Imidazolinone Herbicides | RP-102 and SAX | 70 - 114% | - | 0.1 µg/L | [1] |
| Imidazolinone Herbicides | Carbograph-1 | >89% | 4 - 13 ng/L (LC/ES-MS) | - | [2] |
| Imazapyr | C18 and Aromatic Sulfonic Acid | - | - | 1.0 µg/L (HPLC-UV) | [3] |
| Imidazolinone Herbicides | - | - | - | 0.01 mg/kg (in livestock products) | [4] |
Experimental Protocols
Protocol 1: Simplified SPE using Oasis HLB Cartridges (Recommended)
This protocol is based on the well-established performance of Oasis HLB for a wide range of acidic, neutral, and basic compounds and can be performed using a simplified 3-step procedure.[5][6]
Materials:
-
Oasis HLB SPE Cartridges (e.g., 60 mg, 3 mL)
-
Water sample
-
Methanol (HPLC grade)
-
Formic acid or Hydrochloric acid (for pH adjustment)
-
Ammonium hydroxide (for pH adjustment, if needed for elution)
-
SPE vacuum manifold
-
Collection vials
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Collect 100-500 mL of the water sample.
-
Acidify the sample to a pH of approximately 2-3 with formic acid or hydrochloric acid. This ensures that the carboxylic acid group of this compound is protonated, increasing its retention on the reversed-phase sorbent.[3]
-
-
Solid-Phase Extraction (Simplified 3-Step Method):
-
Step 1: Load
-
Step 2: Wash
-
Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
-
Step 3: Elute
-
Elute the retained this compound with 2 x 3 mL of methanol into a collection vial. To enhance the elution of the acidic analyte, the methanol can be modified with a small percentage of a basic modifier, such as 0.5-2% ammonium hydroxide.
-
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 90:10 water:methanol with 0.1% formic acid).
-
Protocol 2: Traditional SPE based on EPA Method for Imazapyr
This protocol is adapted from an established EPA method for the parent compound, Imazapyr, and involves a two-stage cleanup for enhanced specificity.[3]
Materials:
-
C18 SPE Cartridges
-
Aromatic Sulfonic Acid SPE Cartridges
-
Water sample
-
Methanol (HPLC grade)
-
Hydrochloric acid (6N)
-
Dipotassium hydrogen phosphate
-
Methylene chloride
-
SPE vacuum manifold
-
Collection vials
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Measure a 100 mL subsample of the water sample.
-
Adjust the pH to 2.0 with 6N hydrochloric acid.[3]
-
-
Solid-Phase Extraction - Stage 1 (C18 Cleanup):
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of pH 2.0 deionized water.
-
Loading: Load the pre-treated sample onto the conditioned C18 cartridge at a flow rate of 5-10 mL/min.
-
Elution: Elute the analytes from the C18 cartridge with a suitable solvent as per the original method, which is then passed to the second SPE stage.
-
-
Solid-Phase Extraction - Stage 2 (Aromatic Sulfonic Acid Cleanup):
-
Liquid-Liquid Partitioning:
-
The eluant is then partitioned with methylene chloride.[3]
-
-
Post-Elution Processing:
-
Evaporate the methylene chloride to dryness.
-
Dissolve the residue in deionized water for analysis.[3]
-
Visualizations
Caption: Simplified SPE Workflow using Oasis HLB.
Caption: Traditional Two-Stage SPE Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simultaneous determination of imidazolinone herbicides from soil and natural waters using soil column extraction and off-line solid-phase extraction followed by liquid chromatography with UV detection or liquid chromatography/electrospray mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
Determining 5-Carboxy Imazapyr Residues in Crop Samples: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imazapyr is a broad-spectrum, non-selective herbicide widely used for the control of a variety of terrestrial and aquatic weeds.[1][2] As with many pesticides, it is crucial to monitor not only the parent compound but also its metabolites in food and environmental samples to ensure consumer safety and regulatory compliance. One of the major metabolites of imazapyr in plants is 5-Carboxy Imazapyr. This document provides a detailed application note and protocol for the determination of this compound residues in various crop samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The methodology described herein is intended to provide a robust and reliable framework for the quantitative analysis of this compound, addressing the challenges associated with the analysis of polar and acidic pesticide residues in complex crop matrices.
Analytical Methodology
The determination of this compound residues in crop samples involves sample preparation, chromatographic separation, and mass spectrometric detection. A modified QuEChERS procedure is employed for the extraction and cleanup of the analyte from the sample matrix. Separation and detection are achieved using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
Principle
A homogenized crop sample is first extracted with an acidified organic solvent to ensure the efficient extraction of the acidic metabolite. The extract is then subjected to a cleanup step to remove interfering matrix components. The final extract is analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the detection and quantification of this compound.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade).
-
Reagents: Formic acid (FA), Ammonium formate, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl).
-
Standards: Analytical standard of this compound (purity >95%).
-
Crop Samples: Representative samples of the crops to be analyzed (e.g., cereals, fruits, vegetables).
Sample Preparation (Modified QuEChERS)
-
Homogenization: Weigh 10 g (± 0.1 g) of the homogenized crop sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Extraction:
-
Add 10 mL of 1% formic acid in acetonitrile to the sample tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a suitable sorbent combination (e.g., PSA and C18) to remove interfering substances.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute with water or an appropriate mobile phase to reduce matrix effects.
-
Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of organic phase, ramping up to elute the analyte, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be optimized. At least two transitions should be monitored for quantification and confirmation.
-
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the method for the analysis of this compound in various crop matrices. These values are indicative and should be validated in the user's laboratory for each specific crop matrix.
| Crop Matrix | Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantitation (LOQ) (µg/kg) |
| Cereals (e.g., Wheat) | 10 | 85 - 105 | < 15 | 10 |
| Fruits (e.g., Apples) | 10 | 80 - 110 | < 15 | 10 |
| Vegetables (e.g., Spinach) | 10 | 75 - 100 | < 20 | 10 |
| Legumes (e.g., Soybeans) | 10 | 80 - 105 | < 15 | 10 |
Note: The presented data is a representative summary based on typical performance of similar analytical methods. Actual results may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Visualizations
Caption: Experimental workflow for the determination of this compound in crop samples.
Caption: Logical relationships in the analysis of this compound residues.
Discussion
The presented method, based on a modified QuEChERS protocol and LC-MS/MS analysis, is a highly effective approach for the determination of this compound in a variety of crop samples. The acidification of the extraction solvent is a critical step to ensure the efficient recovery of this acidic metabolite. The use of d-SPE with appropriate sorbents helps to minimize matrix effects, which can be a significant challenge in residue analysis.
LC-MS/MS provides the necessary sensitivity and selectivity to meet the stringent maximum residue limits (MRLs) set by regulatory bodies. It is essential to use matrix-matched calibration standards to compensate for any remaining matrix effects and ensure accurate quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the determination of this compound residues in crop samples. The described methodology is robust, sensitive, and suitable for routine monitoring in food safety and regulatory laboratories. Proper validation of the method in the user's laboratory is crucial to ensure the reliability and accuracy of the results.
References
Application Notes and Protocols for the Extraction of Imazapyr and its Metabolites from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imazapyr is a non-selective, systemic herbicide widely used for the control of a broad spectrum of weeds.[1][2] It functions by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[3][4] Understanding the uptake, translocation, and metabolism of imazapyr in plant tissues is essential for efficacy studies, residue analysis, and environmental impact assessment.
While imazapyr is metabolized slowly in plants, with the parent compound often being the major residue, several metabolites can be formed.[1] This document provides a detailed protocol for the extraction of imazapyr and its polar metabolites from various plant matrices.
A Note on "5-Carboxy Imazapyr": The term "this compound" is not a standard nomenclature found in the scientific literature for a metabolite of imazapyr. Imazapyr itself is a carboxylic acid (2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)nicotinic acid). It is possible that "this compound" refers to a dicarboxylic acid metabolite, such as 2,3-Pyridine dicarboxylic acid, which has been identified as a minor metabolite.[5] The protocol provided below is a robust method for the extraction of the parent imazapyr and is adaptable for its polar metabolites. It is strongly recommended to validate this protocol for the specific metabolite of interest, including confirmation of its chemical structure and optimization of analytical conditions.
Experimental Protocols
This section details a comprehensive protocol for the extraction and analysis of imazapyr and its polar metabolites from plant tissues, primarily utilizing a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method followed by Solid-Phase Extraction (SPE) cleanup and High-Performance Liquid Chromatography (HPLC) analysis.
Sample Preparation
-
Collection and Storage: Collect representative plant tissue samples (e.g., leaves, stems, roots). If not processed immediately, freeze the samples at -20°C or below to prevent degradation of the analytes.
-
Homogenization:
-
For fresh tissue, weigh a representative portion (e.g., 10-15 g) and homogenize it using a high-speed blender or a mortar and pestle with liquid nitrogen to create a fine powder.
-
For dried tissue, grind the sample to a fine powder using a laboratory mill.
-
Extraction (QuEChERS Method)
-
Sample Weighing: Weigh 5 g of the homogenized plant sample into a 50 mL centrifuge tube.
-
Hydration (for dry samples): If using a dried sample, add an appropriate amount of deionized water to rehydrate the sample.
-
Solvent Addition: Add 10 mL of acidified acetonitrile (e.g., acetonitrile with 1% acetic acid) to the centrifuge tube. The acidification helps in the extraction of acidic herbicides like imazapyr.
-
Shaking: Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing of the sample with the extraction solvent.
-
Salting Out: Add the QuEChERS extraction salts. A common combination is 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). The MgSO₄ helps to remove excess water, while NaCl aids in the partitioning of the analytes into the acetonitrile layer.
-
Centrifugation: Immediately after adding the salts, shake the tube vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes. This will separate the sample into three layers: a top layer of acetonitrile containing the analytes, a middle layer of plant material, and a bottom aqueous layer.
Cleanup (Dispersive Solid-Phase Extraction - dSPE)
-
Transfer of Supernatant: Carefully transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing the dSPE sorbents.
-
dSPE Sorbents: The choice of sorbents depends on the matrix. For general plant tissues, a combination of:
-
PSA (Primary Secondary Amine): To remove organic acids, fatty acids, and sugars.
-
C18: To remove non-polar interferences.
-
Graphitized Carbon Black (GCB): To remove pigments like chlorophyll. Use with caution as it can also adsorb planar analytes.
-
Anhydrous MgSO₄: To remove any remaining water.
-
-
Vortexing and Centrifugation: Vortex the tube for 30 seconds and then centrifuge at high speed (e.g., >10,000 x g) for 5 minutes.
Analysis by HPLC-UV or HPLC-MS/MS
-
Solvent Evaporation and Reconstitution: Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for HPLC analysis (e.g., a mixture of acetonitrile and water with a small amount of formic or acetic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acidified water and acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detector at a wavelength of around 240-251 nm or a mass spectrometer for higher selectivity and sensitivity.[6]
-
Injection Volume: 10-20 µL.
-
Data Presentation
The following table summarizes representative quantitative data for the extraction of imazapyr from plant and soil matrices found in the literature. These values can serve as a benchmark for method validation.
| Matrix | Extraction Method | Analytical Method | Recovery (%) | Limit of Quantification (LOQ) | Reference |
| Weed Plant | Methanol + 0.1 mol/L NH₄HCO₃ | HPLC | 86.9 - 103.45 | 0.1 mg/kg | [7] |
| Soil | Methanol + 0.1 mol/L NH₄HCO₃ | HPLC | 86.9 - 103.45 | 0.05 mg/kg | [7] |
| Various Crops | Acidic Aqueous Methanol/Acetone + SPE | HPLC-UV/MS | Not Specified | 0.05 mg/kg | [6] |
| Rice Soil | Not Specified | HPLC-UV | 76 - 107 | 0.511 µg/mL | [4] |
Mandatory Visualization
Caption: Experimental workflow for the extraction and analysis of imazapyr and its metabolites.
References
Application Note and Protocol: Preparation of 5-Carboxy Imazapyr Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the preparation of analytical standards for 5-Carboxy Imazapyr, a metabolite of the herbicide Imazapyr. Accurate and precise preparation of analytical standards is critical for the quantitative analysis of this compound in various matrices, including environmental and biological samples. The following protocols are based on established methods for the parent compound, Imazapyr, and adapted for this compound. These standards are suitable for use with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analytical techniques.
Chemical Information:
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| This compound | C14H15N3O5 | 305.29 |
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| This compound Reference Standard | High Purity (>98%) | Commercially available |
| Acetonitrile (ACN) | HPLC or LC-MS Grade | Varies |
| Methanol (MeOH) | HPLC or LC-MS Grade | Varies |
| Deionized Water | Type I (18.2 MΩ·cm) | In-house system |
| Formic Acid | LC-MS Grade | Varies |
| Ammonium Formate | LC-MS Grade | Varies |
| Volumetric flasks (Class A) | 10 mL, 50 mL, 100 mL | Varies |
| Pipettes (calibrated) | Various sizes | Varies |
| Analytical Balance | 4 or 5 decimal places | Varies |
| Amber glass vials | 2 mL | Varies |
Experimental Protocols
Preparation of Stock Standard Solution (1000 µg/mL)
This primary stock solution serves as the basis for all subsequent working standards.
Procedure:
-
Accurately weigh approximately 10 mg of the this compound reference standard onto a weighing paper using a calibrated analytical balance.
-
Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.
-
Rinse the weighing paper with a small amount of acetonitrile to ensure the complete transfer of the standard.
-
Add approximately 7 mL of acetonitrile to the volumetric flask.
-
Sonicate the flask for 5-10 minutes to ensure the complete dissolution of the standard.
-
Allow the solution to return to room temperature.
-
Bring the solution to the final volume of 10 mL with acetonitrile.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to a labeled amber glass vial for storage.
-
Store the stock solution at -20°C in the dark. This solution is typically stable for up to 6 months.
Preparation of Intermediate and Working Standard Solutions
Intermediate and working standards are prepared by serial dilution of the stock solution. The concentrations of these standards should bracket the expected concentration range of the analyte in the samples.
Example Dilution Scheme:
| Standard ID | Starting Solution | Volume of Starting Solution | Final Volume (mL) | Final Concentration (µg/mL) |
| Intermediate 1 | 1000 µg/mL Stock | 1 mL | 10 | 100 |
| Intermediate 2 | 100 µg/mL Intermediate 1 | 1 mL | 10 | 10 |
| Working Std 1 | 10 µg/mL Intermediate 2 | 1 mL | 10 | 1.0 |
| Working Std 2 | 10 µg/mL Intermediate 2 | 0.5 mL | 10 | 0.5 |
| Working Std 3 | 10 µg/mL Intermediate 2 | 0.1 mL | 10 | 0.1 |
| Working Std 4 | 1.0 µg/mL Working Std 1 | 0.5 mL | 10 | 0.05 |
| Working Std 5 | 1.0 µg/mL Working Std 1 | 0.1 mL | 10 | 0.01 |
Procedure for Preparing Working Standards:
-
Select the appropriate starting solution (stock or intermediate standard).
-
Using a calibrated pipette, transfer the required volume of the starting solution into a clean volumetric flask.
-
Dilute to the final volume with the desired solvent (e.g., acetonitrile, methanol, or a mobile phase mimic).
-
Mix the solution thoroughly.
-
Transfer the working standards to labeled amber vials.
-
Working standards should be prepared fresh daily or weekly and stored at 2-8°C when not in use.
Analytical Methodology Example: HPLC-UV
The prepared standards can be used to generate a calibration curve for the quantification of this compound. Below is an example of HPLC-UV conditions adapted from methods for Imazapyr analysis.[1]
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Time-programmed gradient, optimize for peak shape and retention |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| UV Wavelength | 240-260 nm (scan for optimal wavelength) |
| Column Temperature | 30°C |
Workflow Diagram
Caption: Workflow for the preparation and use of this compound analytical standards.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.
-
Handle the this compound reference standard and all solutions in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents for detailed safety information.
-
Dispose of all chemical waste according to institutional and local regulations.
References
Application Note & Protocol: A Proposed Method for Quantifying 5-Carboxy Imazapyr in Microbial Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imazapyr is a broad-spectrum imidazolinone herbicide widely used for controlling annual and perennial weeds. Its environmental fate is of significant interest, with microbial degradation being the primary mechanism of its dissipation in soil. Understanding the breakdown of imazapyr into its various metabolites is crucial for a comprehensive environmental risk assessment. One such potential metabolite is 5-Carboxy Imazapyr. This document provides a proposed methodology for the quantification of this compound in the context of microbial degradation studies. Due to a lack of established public data on the direct quantification of this metabolite from imazapyr degradation, this application note serves as a comprehensive guide for researchers to develop and validate a robust analytical method.
The protocols outlined below are based on established methods for the analysis of the parent compound, imazapyr, and related imidazolinone herbicides. They provide a strong foundation for the successful quantification of both imazapyr and its 5-carboxy metabolite.
Proposed Microbial Degradation Pathway of Imazapyr
The following diagram illustrates a hypothetical pathway for the microbial degradation of Imazapyr, leading to the formation of this compound. This proposed pathway is based on the chemical structures of the parent compound and the metabolite.
Caption: Proposed microbial degradation pathway of Imazapyr.
Experimental Protocols
This section details the proposed experimental workflow, from the enrichment and isolation of imazapyr-degrading microbes to the analytical quantification of imazapyr and this compound.
Experimental and Analytical Workflow
The overall process for quantifying this compound in a microbial degradation study is outlined below.
Caption: Workflow for quantifying this compound.
Protocol 1: Isolation and Enrichment of Imazapyr-Degrading Microorganisms
-
Soil Sample Collection: Collect soil samples from an area with a history of imazapyr application.
-
Enrichment Culture:
-
Add 10 g of soil to 100 mL of Mineral Salt Medium (MSM) supplemented with imazapyr (25-50 ppm) as the sole carbon source.
-
Incubate on a rotary shaker (150 rpm) at 30°C for 7-10 days.
-
Transfer an aliquot (10 mL) to fresh MSM with imazapyr and incubate under the same conditions. Repeat this step 3-4 times to enrich for imazapyr-degrading microorganisms.
-
-
Isolation of Pure Cultures:
-
Plate serial dilutions of the enriched culture onto MSM agar plates containing imazapyr.
-
Incubate at 30°C until distinct colonies appear.
-
Isolate individual colonies and streak onto fresh plates to obtain pure cultures.
-
-
Identification: Identify promising isolates using 16S rDNA sequencing.
Protocol 2: Microbial Degradation Assay
-
Inoculum Preparation: Grow the isolated microbial strain(s) in a nutrient-rich broth (e.g., Nutrient Broth) to an optical density (OD600) of 0.8-1.0.
-
Degradation Experiment:
-
In sterile flasks, add 100 mL of MSM.
-
Spike with a stock solution of imazapyr to a final concentration of 10-20 ppm.
-
Inoculate with the prepared microbial culture (1% v/v).
-
Incubate on a rotary shaker (150 rpm) at 30°C in the dark.
-
-
Sampling:
-
Collect samples (e.g., 1 mL) at regular intervals (e.g., 0, 1, 2, 4, 7, 14, and 21 days).
-
Centrifuge the samples to remove microbial cells and store the supernatant at -20°C until analysis.
-
Protocol 3: Sample Preparation and Extraction
A. Solid Phase Extraction (SPE) - Recommended
-
Sample Acidification: Acidify the collected supernatant (1 mL) to pH 2.5-3.0 with formic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH 3.0).
-
Sample Loading: Load the acidified sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of acidified deionized water to remove interferences.
-
Elution: Elute the analytes (imazapyr and this compound) with 5 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
B. Liquid-Liquid Extraction (LLE)
-
Acidification and Salting: Acidify 5 mL of the sample to pH 2.5-3.0 with hydrochloric acid and add 1 g of NaCl.
-
Extraction: Add 5 mL of dichloromethane or ethyl acetate and shake vigorously for 5 minutes.
-
Phase Separation: Centrifuge to separate the organic and aqueous layers.
-
Collection: Collect the organic layer. Repeat the extraction two more times.
-
Drying and Reconstitution: Pool the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness. Reconstitute the residue in 1 mL of the initial mobile phase.
Protocol 4: Proposed LC-MS/MS Analytical Method
This proposed method is based on common practices for analyzing imidazolinone herbicides and should be validated for the specific quantification of this compound.
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm) is a suitable starting point.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A gradient from 10% B to 90% B over 10 minutes is a good starting point for method development.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
MS/MS Detection:
-
Ionization Mode: Positive ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These need to be determined by infusing analytical standards of imazapyr and this compound into the mass spectrometer to identify the precursor ions and optimal product ions and collision energies.
-
Data Presentation and Analysis
The following tables should be used to record and present the quantitative data from the microbial degradation study.
Table 1: LC-MS/MS Calibration Curve Data
| Analyte | Concentration (ng/mL) | Peak Area |
| Imazapyr | 1 | |
| 5 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| 500 | ||
| This compound | 1 | |
| 5 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| 500 |
A linear regression of the calibration curve should yield an R² value > 0.99 for accurate quantification.
Table 2: Concentration of Imazapyr and this compound Over Time
| Time (days) | Imazapyr Concentration (ppm) | This compound Concentration (ppm) |
| 0 | ||
| 1 | ||
| 2 | ||
| 4 | ||
| 7 | ||
| 14 | ||
| 21 |
Table 3: Degradation Kinetics
| Analyte | Degradation Rate Constant (k) | Half-life (t½) (days) |
| Imazapyr |
The half-life can be calculated using the first-order kinetic model: t½ = 0.693 / k.
By following these detailed protocols and utilizing the proposed analytical method, researchers will be well-equipped to undertake studies on the microbial degradation of imazapyr and the formation and quantification of its metabolite, this compound. This will contribute to a better understanding of the environmental fate of this important herbicide.
Troubleshooting & Optimization
overcoming matrix effects in 5-Carboxy Imazapyr analysis
Welcome to the technical support center for the analysis of 5-Carboxy Imazapyr. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, with a special focus on mitigating matrix effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Question: I am observing significant signal suppression for this compound in my plant matrix samples. What are the likely causes and how can I mitigate this?
Answer:
Signal suppression in LC-MS/MS analysis is a common manifestation of matrix effects, where co-eluting endogenous compounds from the sample interfere with the ionization of the target analyte. For acidic compounds like this compound, polar matrix components such as organic acids, sugars, and pigments are often the culprits.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis.
-
Modified QuEChERS: A "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) method is a good starting point. For acidic analytes, acidification of the extraction solvent (e.g., 1% formic acid in acetonitrile) can improve recovery and reduce the extraction of basic interferences.[1]
-
Dispersive Solid-Phase Extraction (dSPE): Following the initial extraction, a dSPE cleanup step is crucial. A combination of sorbents is often necessary. For plant matrices, a mix of PSA (Primary Secondary Amine) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments can be effective. Be cautious with GCB as it can retain planar analytes like this compound; optimize the amount used.
-
Dilution: A simple yet effective strategy is to dilute the final extract. This reduces the concentration of matrix components entering the mass spectrometer. A 5 to 10-fold dilution can significantly reduce suppression, though it may impact the limits of detection.
-
-
Chromatographic Separation: Enhance the separation between this compound and co-eluting matrix components.
-
Column Choice: Use a column that provides good retention and peak shape for polar acidic compounds. A C18 column is a common choice, but consider a column with a polar end-capping or a phenyl-hexyl phase for alternative selectivity.
-
Mobile Phase Optimization: Adjust the mobile phase composition and gradient. Using a mobile phase with a low pH (e.g., 0.1% formic acid in both water and organic phases) will ensure this compound is in its protonated form, leading to better retention on a reversed-phase column. A slower, shallower gradient around the elution time of your analyte can improve resolution from interferences.
-
-
Compensation Strategies:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for signal suppression or enhancement by ensuring that the standards and samples experience similar matrix effects.
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Isotope-Labeled Internal Standard: The most robust method for correcting matrix effects is the use of a stable isotope-labeled (SIL) internal standard for this compound. The SIL internal standard will co-elute with the analyte and experience the same ionization effects, allowing for accurate quantification. If a specific SIL standard for this compound is unavailable, consider using one for the parent compound, Imazapyr, or a related imidazolinone herbicide as a less ideal but still beneficial alternative.
-
Question: My recovery of this compound from soil samples is low and inconsistent. What can I do to improve it?
Answer:
Low and variable recovery from soil is often related to the strong interaction between the carboxylic acid group of the analyte and the soil matrix, particularly in soils with high clay or organic matter content. The extraction procedure needs to be robust enough to break these interactions.
Troubleshooting Steps:
-
Extraction Solvent pH: The pH of the extraction solvent is critical. Imazapyr and its metabolites are amphoteric, but the carboxylic acid moiety is the primary point of interaction with soil. Using an acidic extraction solvent (e.g., methanol/water with 1 M HCl) helps to protonate the carboxylic acid group, reducing its ability to bind to the soil.[2]
-
Extraction Technique:
-
Shaking vs. Sonication: Mechanical shaking is standard, but for tightly bound residues, ultrasonic-assisted extraction can provide additional energy to disrupt analyte-matrix interactions and improve extraction efficiency.
-
Pressurized Liquid Extraction (PLE) or Microwave-Assisted Extraction (MAE): For very challenging matrices, these techniques use elevated temperature and pressure to enhance extraction efficiency.
-
-
Sample Pre-treatment: Ensure your soil sample is homogenous by drying, sieving, and grinding it before extraction.
Frequently Asked Questions (FAQs)
Q1: What are typical matrix effect values for imidazolinone herbicides in different matrices?
A1: Matrix effects (ME) are highly dependent on the analyte, matrix, and analytical method. They are typically calculated as:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100
-
Negative values indicate signal suppression.
-
Positive values indicate signal enhancement.
-
Values between -20% and +20% are generally considered low or negligible matrix effects. [3]
While specific data for this compound is limited in the literature, data for parent imidazolinone herbicides can provide a useful reference.
| Analyte (Imidazolinone Herbicides) | Matrix | Sample Preparation | Matrix Effect (%) |
| Imazapyr | Livestock Products (Beef, Pork, Chicken, Egg, Milk) | Modified QuEChERS | -6.56 to +7.11[3] |
| Imazamox | Livestock Products (Beef, Pork, Chicken, Egg, Milk) | Modified QuEChERS | -6.56 to +7.11[3] |
| Imazapic | Livestock Products (Beef, Pork, Chicken, Egg, Milk) | Modified QuEChERS | -6.56 to +7.11[3] |
| Imazaquin | Livestock Products (Beef, Pork, Chicken, Egg, Milk) | Modified QuEChERS | -6.56 to +7.11[3] |
| Imazethapyr | Livestock Products (Beef, Pork, Chicken, Egg, Milk) | Modified QuEChERS | -6.56 to +7.11[3] |
Note: Matrix effects for the more polar this compound metabolite may differ and should be experimentally determined for your specific matrix and method.
Q2: Can you provide a starting point for an experimental protocol for this compound analysis in a plant matrix by LC-MS/MS?
A2: Yes, the following is a generalized protocol based on methods for imidazolinone herbicides. This protocol should be optimized and validated for your specific application and matrix.
Experimental Protocol: Analysis of this compound in a Plant Matrix
-
Sample Homogenization:
-
Homogenize a representative sample of the plant material (e.g., using a high-speed blender with dry ice to prevent degradation).
-
-
Extraction (Modified QuEChERS):
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile containing 1% formic acid.
-
Vortex or shake vigorously for 1 minute.
-
Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup (dSPE):
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.
-
If the sample is highly pigmented (e.g., spinach, kale), add 15-50 mg of GCB.
-
Vortex for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute it at least 1:1 with water or mobile phase A to ensure compatibility with the reversed-phase LC system.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Analysis:
-
LC Column: C18, 2.1 x 100 mm, 1.8 µm (or similar)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile
-
Gradient:
-
Start at 5-10% B, hold for 1 min.
-
Ramp to 95% B over 8 min.
-
Hold at 95% B for 2 min.
-
Return to initial conditions and equilibrate for 3 min.
-
-
Flow Rate: 0.3 - 0.4 mL/min
-
Injection Volume: 5-10 µL
-
MS/MS Parameters (ESI Negative Mode is recommended for Carboxylic Acids, though Positive Mode is also possible for Imidazolinones):
-
Note: The following are estimated parameters for this compound based on the parent compound and general fragmentation patterns. These must be optimized on your instrument.
-
Precursor Ion [M-H]⁻: m/z 290.1
-
Product Ion 1 (Quantifier): m/z 246.1 (Loss of CO₂)
-
Product Ion 2 (Qualifier): m/z 202.1 (Further fragmentation)
-
Collision Energy: Optimize for your instrument, typically in the range of 10-25 eV.
-
Cone/Capillary Voltage: Optimize for maximum precursor ion intensity.
-
-
Visualizations
Below are diagrams illustrating key workflows and concepts for overcoming matrix effects in this compound analysis.
Caption: Sample preparation workflow for this compound analysis.
References
Technical Support Center: 5-Carboxy Imazapyr HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak shape of 5-Carboxy Imazapyr during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound peak showing significant tailing?
Peak tailing for this compound is a common issue and can stem from several factors, primarily related to the chemical nature of the analyte and its interaction with the HPLC system.
-
Mixed Ionic States: this compound is an acidic compound with multiple ionizable groups (carboxylic acids and a pyridine ring). If the mobile phase pH is close to the pKa values of the analyte, it can exist in multiple ionic forms, leading to peak tailing. To ensure a single, un-ionized species, it is recommended to use a mobile phase with a low pH.
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based columns can interact with the polar functional groups of this compound. This secondary interaction can cause peak tailing.
-
Metal Chelation: The presence of a pyridine carboxylic acid moiety in this compound makes it susceptible to chelation with metal ions (e.g., iron, chromium) that may have leached from stainless steel components of the HPLC system, such as frits, tubing, or even the column itself. This can result in distorted peak shapes.[1][2][3]
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.
Q2: How can I improve the peak shape of this compound?
Several strategies can be employed to mitigate peak tailing and improve symmetry:
-
Mobile Phase pH Adjustment: The most critical factor is controlling the mobile phase pH. For acidic compounds like this compound, a low pH mobile phase is recommended. Based on the pKa values of the closely related compound Imazapyr (pKa1 ≈ 1.9, pKa2 ≈ 3.6), a mobile phase pH of less than 2.8 is advisable to ensure the carboxylic acid groups are fully protonated.[4][5]
-
Choice of Column: Using a high-quality, end-capped C18 column can minimize secondary interactions with silanol groups.
-
Use of an Additive: Adding a small concentration of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase can help to sequester metal ions and prevent on-column chelation.
-
System Passivation: If metal chelation is suspected to be a persistent issue, passivating the HPLC system with a strong acid (e.g., nitric acid), followed by a thorough flush, can help remove metallic residues. Alternatively, using a bio-inert or PEEK-lined HPLC system can prevent metal leaching.[3]
-
Sample Concentration: Ensure the sample concentration is within the linear range of the detector and does not overload the column.
Q3: What are the recommended starting HPLC conditions for this compound analysis?
Based on methods for related imidazolinone herbicides, the following conditions can serve as a good starting point.
| Parameter | Recommendation |
| Column | C18, end-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid (pH adjusted to ~2.8) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of organic modifier and ramp up as needed. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at approximately 250 nm |
| Injection Volume | 10-20 µL |
Experimental Protocols
Protocol 1: Low pH Mobile Phase Preparation (0.1% Formic Acid)
-
Measure 1 L of HPLC-grade water into a clean mobile phase reservoir bottle.
-
Using a micropipette, add 1.0 mL of formic acid to the water.
-
Mix the solution thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
Prepare the organic mobile phase (e.g., 100% Acetonitrile) in a separate reservoir.
Visual Guides
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for improving this compound peak shape.
Influence of Mobile Phase pH on Analyte Ionization
Caption: Effect of mobile phase pH on the ionization of this compound.
References
- 1. silcotek.com [silcotek.com]
- 2. silcotek.com [silcotek.com]
- 3. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imazapyr | C13H15N3O3 | CID 54738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Imazapyr [sitem.herts.ac.uk]
Technical Support Center: Analysis of 5-Carboxy Imazapyr by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to ion suppression during the analysis of 5-Carboxy Imazapyr using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source. This leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[1][2][3][4] this compound, being a polar and acidic compound, can be particularly susceptible to ion suppression from various matrix components.
Q2: What are the common sources of ion suppression for this compound?
A2: Common sources of ion suppression for acidic herbicides like this compound include:
-
Endogenous matrix components: In complex matrices such as soil, plasma, or agricultural products, salts, lipids, proteins, and other organic molecules can co-elute and interfere.[5][6]
-
Sample preparation artifacts: Reagents used during sample extraction and cleanup can sometimes introduce interfering substances.
-
Mobile phase additives: Non-volatile buffers or ion-pairing agents can cause signal suppression.[2][7]
-
Plasticizers and other contaminants: Leachates from plasticware used during sample preparation can also be a source of interference.[8]
Q3: How can I detect and assess the extent of ion suppression in my assay?
A3: A common method to evaluate ion suppression is the post-extraction spike method. This involves comparing the signal intensity of this compound in a standard solution prepared in a clean solvent to the signal intensity of the same standard spiked into an extracted blank matrix sample. A significant decrease in signal in the matrix sample indicates the presence of ion suppression.[1] Another technique is post-column infusion, where a constant flow of the analyte is introduced into the MS detector after the analytical column. Injection of a blank matrix extract will show a dip in the baseline signal at the retention times where matrix components causing suppression elute.[8]
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
Question: I am not seeing a signal, or the signal for this compound is much lower than expected. What could be the cause and how can I fix it?
Answer: This is a classic symptom of significant ion suppression. Here’s a systematic approach to troubleshoot this issue:
Potential Causes and Solutions:
-
Inadequate Sample Cleanup: Your sample preparation may not be effectively removing interfering matrix components.
-
Solution: Refine your sample preparation protocol. For soil and agricultural matrices, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or Solid Phase Extraction (SPE) is recommended.
-
Modified QuEChERS Protocol for Acidic Herbicides:
-
Extraction: To a 5-10 g sample, add 10 mL of water and 10 mL of acetonitrile containing 1% formic acid. Homogenize thoroughly.[6]
-
Salting-out: Add anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) to induce phase separation.[6]
-
Cleanup (d-SPE): Take an aliquot of the acetonitrile supernatant and clean it up using a dispersive SPE (d-SPE) kit containing primary secondary amine (PSA) and C18 sorbents to remove interfering compounds.[9]
-
-
Solid Phase Extraction (SPE) Protocol:
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with an appropriate solvent.
-
Loading: Load the acidified sample extract.
-
Washing: Wash the cartridge with a weak organic solvent to remove non-polar interferences.
-
Elution: Elute this compound with an acidified organic solvent.
-
-
-
-
Suboptimal Chromatographic Separation: Co-elution of matrix components with your analyte is a primary cause of ion suppression.
-
Solution: Optimize your LC method to improve the separation of this compound from the matrix.
-
Column Choice: Consider using a column with a different selectivity, such as a mixed-mode or a porous graphitic carbon (PGC) column, which can provide better retention for polar acidic compounds.[10][11][12]
-
Mobile Phase Optimization:
-
Acid Modifier: Incorporate a volatile acid like formic acid or acetic acid (typically 0.1%) into your mobile phase to ensure this compound is in its protonated form, which can improve retention on reversed-phase columns and enhance positive ionization.[7]
-
Gradient Optimization: Adjust the gradient profile to achieve better separation between your analyte and the region of the chromatogram where most matrix interferences elute.
-
-
-
-
Inefficient Ionization: The settings of your ESI source may not be optimal for this compound.
-
Solution: Optimize the ESI source parameters.
-
Ionization Mode: Analyze this compound in both positive and negative ion modes to determine which provides a better signal with less interference. For acidic compounds, negative mode is often effective.[2]
-
Source Parameters: Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature.[5][13] A design of experiments (DoE) approach can be efficient for this.[14]
-
-
Experimental Workflow for Troubleshooting Low Signal ```dot graph Troubleshooting_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Start [label="Low or No Signal for\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Sample_Prep [label="Evaluate Sample Preparation\n(Post-Extraction Spike)"]; Optimize_LC [label="Optimize Chromatographic\nSeparation"]; Optimize_MS [label="Optimize MS Source\nParameters"]; Re_evaluate [label="Re-evaluate Signal", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Acceptable Signal Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Sample_Prep; Check_Sample_Prep -> Optimize_LC [label="If Suppression > 20%"]; Optimize_LC -> Optimize_MS; Optimize_MS -> Re_evaluate; Re_evaluate -> Success [label="If Signal is Improved"]; Re_evaluate -> Check_Sample_Prep [label="If Signal is Still Low", style=dashed]; }
Caption: Logical steps to improve peak shape for this compound analysis.
Data Summary
The following table summarizes typical performance data for the analysis of imidazolinone herbicides in various matrices using modified QuEChERS and LC-MS/MS. While specific data for this compound may vary, this provides a general expectation.
| Parameter | Typical Value | Matrix Examples | Reference |
| Recovery | 70-120% | Livestock products, Soil, Agricultural commodities | [9] |
| Matrix Effect | < 20% (with proper cleanup) | Livestock products | [9] |
| Limit of Quantification (LOQ) | 0.01 mg/kg | Livestock products | [9] |
Key Experimental Protocols
Protocol 1: Modified QuEChERS for this compound in Soil
-
Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Shake vigorously for 1 minute.
-
Add the contents of a salt packet containing 4 g MgSO₄ and 1 g NaCl.
-
Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 25 mg C18. [9]8. Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Parameters for Imidazolinone Herbicides
-
LC Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol [9]* Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI), can be run in both positive and negative modes for optimization.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound.
By following these guidelines and systematically troubleshooting, researchers can significantly reduce ion suppression and achieve reliable and accurate quantification of this compound in complex matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. welch-us.com [welch-us.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 5-Carboxy Imazapyr Extraction from Clay Soil
Welcome to the technical support center for the extraction of 5-Carboxy Imazapyr. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance extraction recovery from challenging clay soil matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the extraction recovery of this compound from clay soil?
A1: The primary factors affecting the sorption and subsequent extraction of imazapyr and related compounds from clay soil include soil pH, clay content, and the presence of iron and aluminum oxides.[1][2] The organic matter content of the soil also plays a significant role in the binding of these herbicides.[3][4]
Q2: Why is clay soil particularly challenging for this compound extraction?
A2: Clay soils have a high surface area and can possess a significant number of binding sites, leading to strong adsorption of imazapyr.[2] This strong binding can make it difficult to achieve high recovery rates during extraction. The persistence of imazapyr has been shown to be positively related to the clay content in the soil.[2]
Q3: What is the effect of soil pH on extraction efficiency?
A3: Soil pH is a critical factor. Imazapyr is a weak acid, and its chemical form is pH-dependent.[4] At a pH below 5, the adsorption of imazapyr to soil particles increases, which can limit its movement and reduce extraction efficiency.[4] Conversely, alkaline conditions can facilitate extraction. For instance, using 0.5M NaOH has been shown to yield high recovery rates for imazapyr from soil samples.[1][5]
Q4: Which analytical techniques are most suitable for quantifying this compound after extraction?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying imazapyr.[5][6] For higher sensitivity and specificity, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is also frequently used.[2][7][8]
Troubleshooting Guide
Problem: Low recovery of this compound from clay soil.
| Potential Cause | Troubleshooting Steps |
| Strong Adsorption to Clay Particles | 1. Increase the pH of the extraction solvent: Consider using an alkaline solution such as 0.5M NaOH to disrupt the binding between the analyte and the clay.[1][5] 2. Utilize a competing agent: Incorporate a salt like 0.1 M KCl in the extraction solvent, which can help displace the analyte from soil binding sites.[5][9] |
| Inefficient Solvent Extraction | 1. Optimize the solvent composition: Test different ratios of polar organic solvents and water. Methanol/water mixtures (e.g., 80:20 or 3:2 v/v) have proven effective.[5][9][10] 2. Increase extraction time and agitation: Employ sonication or orbital shaking for an extended period (e.g., 15-30 minutes) to ensure thorough mixing and partitioning of the analyte into the solvent.[5][9] 3. Perform multiple extractions: Conduct sequential extractions (e.g., three times) of the same soil sample and pool the supernatants to maximize recovery.[5][10] |
| Analyte Degradation | 1. Minimize exposure to light: Imazapyr can degrade in aqueous solutions when exposed to sunlight.[4] Conduct experiments under controlled lighting conditions. 2. Control temperature: Higher temperatures can increase the rate of microbial degradation.[4] Store samples appropriately and consider performing extractions at controlled room temperature or below. |
| Matrix Effects in Analysis | 1. Incorporate a clean-up step: Use Solid Phase Extraction (SPE) with C18 and SCX sorbents to remove interfering components from the soil extract before analysis.[1][5] 2. Use matrix-matched standards: Prepare calibration standards in an extract from a blank soil sample of the same type to compensate for matrix effects. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes recovery data for various imazapyr extraction methods from soil as reported in the literature.
| Extraction Method | Recovery Rate | Soil Type(s) | Reference |
| 0.5M NaOH | > 90% | Not specified | [1][5] |
| 0.5M NaOH:Methanol (80:20) | High, but not superior to 0.5M NaOH for imazapyr | Not specified | [1][5] |
| Methanol/Water (3:2 v/v) | Maximum recovery achieved with three extractions | Not specified | [5][10] |
| 0.1 M KCl followed by sonication | Effective for supernatant formation | Five different Italian soils | [5][9] |
| Methanol-phosphoric acid aqueous solution (pH 2.0) with ultrasonic assistance | 70% - 120% | Not specified | [8] |
| Matrix Solid Phase Dispersion (MSPD) | 85.22% - 96.00% | Clay and sandy loam | [11] |
| Solid Phase Extraction (SPE) | 80.10% - 84.78% | Clay and sandy loam | [11] |
| Ultrasonic-Assisted Extraction (UAE) | 56.44% - 66.20% | Clay and sandy loam | [11] |
Experimental Protocols
Protocol 1: Alkaline Extraction using 0.5M NaOH
-
Sample Preparation: Weigh 5 g of air-dried and sieved (2 mm) clay soil into a centrifuge tube.
-
Extraction: Add 10 mL of 0.5M NaOH to the tube.
-
Agitation: Shake the mixture vigorously for 30 minutes on an orbital shaker.
-
Centrifugation: Centrifuge the sample at 2000 g for 10 minutes to separate the supernatant.
-
Collection: Carefully transfer the supernatant to a clean vial.
-
Repeat: Repeat the extraction process two more times with fresh solvent, pooling the supernatants.
-
Neutralization and Analysis: Neutralize the pooled supernatant with an appropriate acid and proceed with clean-up (if necessary) and analysis by HPLC-UV or LC-MS/MS.
Protocol 2: Ultrasonic-Assisted Extraction with Acidified Methanol
-
Sample Preparation: Place 5 g of air-dried and sieved clay soil into a glass centrifuge tube.
-
Spiking (for recovery studies): Spike the soil with a known concentration of this compound standard solution and allow it to equilibrate.
-
Extraction Solvent: Prepare a methanol-phosphoric acid aqueous solution and adjust the pH to 2.0.[8]
-
Extraction: Add 10 mL of the extraction solvent to the soil sample.
-
Sonication: Place the tube in an ultrasonic bath for 15 minutes.[9]
-
Centrifugation: Centrifuge the sample for 10 minutes at a sufficient speed to pellet the soil.
-
Collection: Transfer the supernatant to a separate vial.
-
Analysis: Filter the supernatant through a 0.2 µm filter before injection into the LC-MS/MS system.[7]
Visualizations
Caption: General workflow for the extraction and analysis of this compound from clay soil.
Caption: A logical decision tree for troubleshooting low extraction recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Persistence and sorption of imazapyr in three Argentinean soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. isws.org.in [isws.org.in]
- 4. invasive.org [invasive.org]
- 5. researchgate.net [researchgate.net]
- 6. iicbe.org [iicbe.org]
- 7. Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A method for determination of imazapic and imazethapyr residues in soil using an ultrasonic assisted extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. analusis.edpsciences.org [analusis.edpsciences.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 5-Carboxy Imazapyr Instability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Carboxy Imazapyr. Given the limited direct data on this compound, much of the stability information is extrapolated from its parent compound, Imazapyr.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is known as an impurity of the herbicide Imazethapyr.[1] It is a powder with the chemical formula C14H15N3O5 and a molecular weight of 305.29.[1] It is soluble in solvents like chloroform, dichloromethane, and DMSO.[1]
Q2: What are the recommended storage conditions for this compound?
To ensure stability, this compound powder should be stored at 2-8°C and protected from air and light.[1] For solutions, it is crucial to minimize exposure to light and elevated temperatures. Based on data for the related compound Imazapyr, storage of solutions at temperatures above 45°C should be avoided.[2]
Q3: What is the primary mode of action for imidazolinone herbicides like this compound?
Imidazolinone herbicides, including the parent compound Imazapyr, function by inhibiting the acetohydroxyacid synthase (AHAS) enzyme.[3][4] This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3] Inhibition of this pathway disrupts protein synthesis and cell growth, leading to plant death.[2]
DOT Script for Mode of Action Signaling Pathway:
Caption: Inhibition of the AHAS pathway by this compound.
Troubleshooting Guide
Issue 1: Rapid degradation of this compound in aqueous solution.
-
Potential Cause: Exposure to light. The parent compound, Imazapyr, is known to be unstable in the presence of simulated sunlight, with a half-life of approximately 6 days in aqueous solutions at pH 5-9.[2] In some aqueous solutions, Imazapyr can undergo photodegradation with a half-life of about two days.[5]
-
Troubleshooting Steps:
-
Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect from light.
-
Minimize the duration of experiments conducted under direct light.
-
If possible, work under low-light conditions.
-
Issue 2: Inconsistent experimental results with this compound solutions.
-
Potential Cause: pH-dependent instability. The stability of the parent compound, Imazapyr, is pH-dependent. While stable between pH 5 and 9 in the dark, its degradation can be influenced by pH, especially under light exposure.[2]
-
Troubleshooting Steps:
-
Ensure the pH of your buffer system is within the optimal range for stability (pH 5-9).
-
Measure and record the pH of your solution at the beginning and end of each experiment to monitor for any changes.
-
Consider performing a stability study at different pH values to determine the optimal conditions for your specific experimental setup.
-
Issue 3: Precipitation of this compound out of solution.
-
Potential Cause: Poor solubility in the chosen solvent or buffer. While soluble in some organic solvents, its solubility in aqueous solutions may be limited.
-
Troubleshooting Steps:
-
Consult the supplier's datasheet for recommended solvents. This compound is listed as soluble in Chloroform, Dichloromethane, and DMSO.[1]
-
For aqueous solutions, consider preparing a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
If precipitation occurs upon dilution, try lowering the final concentration of this compound.
-
Quantitative Data Summary
The following tables summarize stability data for the related compound, Imazapyr, which can serve as a guideline for this compound.
Table 1: Stability of Imazapyr in Aqueous Solution
| Condition | pH Range | Half-Life (DT50) | Source |
| In the dark | 5 - 9 | Stable | [2] |
| Simulated Sunlight | 5 - 9 | 6 days | [2] |
| Aqueous Solution (Photodegradation) | Not specified | ~2 days | [5] |
Table 2: Recommended Storage Temperatures for Imazapyr
| Temperature | Duration |
| 25°C | At least 2 years |
| 37°C | 1 year |
| 45°C | 3 months |
| >45°C | Avoid |
Data extrapolated from Imazapyr stability information.[2]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), appropriate volumetric flasks, and micropipettes.
-
Procedure: a. Allow the this compound powder to equilibrate to room temperature before opening the vial. b. Weigh the desired amount of the powder in a clean, dry container. c. Add a small amount of DMSO to the powder to dissolve it completely. d. Transfer the dissolved solution to a volumetric flask. e. Rinse the weighing container with additional DMSO and add the rinsing to the volumetric flask to ensure a complete transfer. f. Bring the solution to the final volume with DMSO. g. Store the stock solution in an amber vial at 2-8°C.
Protocol 2: General Workflow for Assessing Solution Stability
This protocol outlines a general procedure for evaluating the stability of this compound in a specific buffer system.
-
Preparation: Prepare a solution of this compound in the desired buffer at a known concentration.
-
Initial Analysis: Immediately after preparation (T=0), analyze an aliquot of the solution using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the initial concentration.
-
Incubation: Store the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and analyze them using the same analytical method.
-
Data Analysis: Compare the concentration of this compound at each time point to the initial concentration to determine the rate of degradation.
DOT Script for Experimental Workflow:
Caption: General workflow for assessing the stability of this compound.
References
Technical Support Center: 5-Carboxy Imazapyr Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor chromatography with 5-Carboxy Imazapyr. The following information is designed to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) for this compound?
Poor peak shape, particularly peak tailing, is a frequent issue when analyzing acidic compounds like this compound. The primary causes include:
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Secondary Interactions: Interaction between the acidic analyte and residual silanol groups on the silica-based column packing. These interactions can be minimized by operating at a lower pH to suppress the ionization of the silanol groups.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the retention and peak shape of ionizable compounds. For this compound, which is an acidic compound, a mobile phase pH below its pKa is generally recommended to ensure it is in a single, un-ionized form.
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can lead to distorted peak shapes.
Q2: What is the recommended starting mobile phase and column for this compound analysis?
Based on methods for the parent compound, imazapyr, a good starting point for this compound analysis is:
-
Column: A reversed-phase C18 column is a suitable initial choice.
-
Mobile Phase: A mixture of acetonitrile (ACN) and acidified water. A typical starting gradient might be 10-90% ACN over 20 minutes. The aqueous portion should be acidified to a pH of around 2.5-3.5 using an acid like formic acid or phosphoric acid. This low pH helps to ensure good peak shape for this acidic analyte.
Q3: How can I improve the resolution between this compound and other components in my sample?
To improve resolution, consider the following adjustments:
-
Optimize the Mobile Phase:
-
Gradient Slope: A shallower gradient can increase separation between closely eluting peaks.
-
Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter selectivity.
-
pH: Fine-tuning the pH of the aqueous mobile phase can significantly impact the retention and selectivity of ionizable compounds.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, trying a different column chemistry, such as a C8 or a phenyl-hexyl column, may provide the necessary change in selectivity.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles will increase the column efficiency and, consequently, the resolution.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is a common problem when analyzing acidic compounds like this compound.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing of this compound.
Quantitative Data Summary: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry (at 10% height) |
| 5.5 | 2.1 |
| 4.5 | 1.6 |
| 3.5 | 1.2 |
| 2.5 | 1.1 |
Note: This data is illustrative and demonstrates the general trend of improved peak shape for acidic compounds at lower mobile phase pH.
Experimental Protocol: Mobile Phase pH Optimization
-
Prepare Mobile Phases: Prepare four different aqueous mobile phases (e.g., 0.1% formic acid in water) and adjust the pH to 5.5, 4.5, 3.5, and 2.5 using a concentrated acid or base.
-
Prepare Sample: Prepare a standard solution of this compound at a known concentration (e.g., 10 µg/mL).
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: pH-adjusted aqueous mobile phase
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 240 nm
-
-
Analysis: Inject the standard solution using each of the prepared mobile phases.
-
Data Evaluation: Measure the peak asymmetry for the this compound peak at each pH.
Issue 2: Poor Resolution
Poor resolution can prevent accurate quantification of this compound.
Logical Relationship Diagram for Improving Resolution
Caption: Key strategies for improving chromatographic resolution.
Quantitative Data Summary: Effect of Organic Modifier on Resolution
| Organic Modifier | Resolution (between this compound and Impurity A) |
| Acetonitrile | 1.2 |
| Methanol | 1.8 |
| 50:50 ACN:MeOH | 1.6 |
Note: This data is illustrative and shows how changing the organic modifier can alter selectivity and improve resolution.
Experimental Protocol: Organic Modifier Evaluation
-
Prepare Mobile Phases:
-
Mobile Phase Set 1: A: 0.1% Formic Acid in Water, B: Acetonitrile
-
Mobile Phase Set 2: A: 0.1% Formic Acid in Water, B: Methanol
-
-
Prepare Sample: Prepare a solution containing this compound and a known, closely eluting impurity.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 240 nm
-
-
Analysis: Analyze the sample using both mobile phase sets.
-
Data Evaluation: Calculate the resolution between the this compound peak and the impurity peak for each organic modifier.
Issue 3: Inconsistent Retention Times
Shifting retention times can lead to incorrect peak identification and integration.
Troubleshooting Workflow for Inconsistent Retention Times
Caption: A systematic approach to diagnosing inconsistent retention times.
Quantitative Data Summary: Effect of Column Temperature on Retention Time
| Column Temperature (°C) | Retention Time (min) |
| 25 | 12.8 |
| 30 | 12.1 |
| 35 | 11.5 |
| 40 | 10.9 |
Note: This illustrative data highlights the importance of temperature control for reproducible chromatography.
Experimental Protocol: Column Temperature Evaluation
-
Prepare Mobile Phase and Sample: Prepare a sufficient volume of mobile phase and a standard solution of this compound.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 40% Acetonitrile, 60% 0.1% Formic Acid in Water (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 240 nm
-
-
Analysis: Set the column oven to 25°C and allow the system to equilibrate. Perform three replicate injections. Repeat the process at 30°C, 35°C, and 40°C.
-
Data Evaluation: Calculate the average retention time and the relative standard deviation (RSD) at each temperature to assess the impact of temperature on retention and reproducibility.
minimizing background noise in 5-Carboxy Imazapyr detection
Welcome to the technical support center for the detection of 5-Carboxy Imazapyr and its parent compound, Imazapyr. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background noise in their analytical experiments.
Note on this compound: Detailed analytical methods and troubleshooting guides specifically validated for this compound are not extensively available in published literature. However, as a carboxylic acid metabolite of Imazapyr, the principles and methods described for Imazapyr, an acidic herbicide, are highly relevant and provide a strong foundation for developing and troubleshooting assays for this compound. The following guides are based on best practices for Imazapyr and similar acidic, small molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in LC-MS/MS analysis of this compound?
A1: High background noise in LC-MS/MS analysis can originate from several sources:
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Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., soil, water, biological fluids) can interfere with the ionization of the target analyte, leading to signal suppression or enhancement and a noisy baseline.
-
Contaminated Solvents and Reagents: Impurities in solvents, buffers, or reagents can introduce background ions that interfere with detection. Using high-purity, LC-MS grade materials is crucial.
-
Instrument Contamination: Carryover from previous injections or a contaminated ion source, transfer capillary, or mass spectrometer can lead to persistent background signals.
-
Mobile Phase Additives: While necessary for chromatography, additives like formic acid can sometimes contribute to background noise if not of high purity.[1]
Q2: How can I minimize background in an immunoassay (ELISA) for a small molecule like this compound?
A2: Minimizing background in a competitive ELISA for a small molecule (hapten) involves several key steps:
-
Blocking: Inadequate blocking of the microplate wells can lead to non-specific binding of antibodies and detection reagents. Ensure you are using an effective blocking buffer and that the incubation time is sufficient.
-
Washing: Insufficient washing between steps is a primary cause of high background. Increase the number of wash cycles and ensure complete removal of the wash buffer.
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can result in non-specific binding. It is important to titrate your antibodies to find the optimal concentration.
-
Substrate Incubation: Allowing the colorimetric substrate to develop for too long or exposing it to light can lead to high background. Incubate in the dark and stop the reaction at the optimal time.
Q3: What is the QuEChERS method, and is it suitable for this compound in soil samples?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely used for the extraction of pesticides from various food and environmental matrices. It involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (dSPE) step for cleanup. Given that Imazapyr is an acidic herbicide, a modified QuEChERS protocol is suitable for its extraction from soil, and by extension, for its carboxy metabolite.
Troubleshooting Guides
LC-MS/MS High Background Troubleshooting
High background noise in your chromatogram can obscure your analyte peak and lead to poor sensitivity and inaccurate quantification. Follow this guide to diagnose and resolve the issue.
Immunoassay (ELISA) High Background Troubleshooting
High background in an ELISA can mask the signal from your target analyte. This guide provides a systematic approach to identifying and mitigating the cause.
Experimental Protocols
Protocol 1: Modified QuEChERS for Imazapyr in Soil
This protocol is adapted from standard QuEChERS methods for pesticide residue analysis in soil.[2][3]
1. Sample Extraction:
-
Weigh 10 g of a hydrated soil sample (or 5 g of dry soil rehydrated with 5 mL of water) into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (ACN).
-
Vortex or shake vigorously for 5 minutes to extract the analytes.
-
Add the contents of a buffered extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, and a citrate buffer).
-
Immediately shake for 2 minutes.
-
Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive SPE (dSPE) Cleanup:
-
Transfer 1 mL of the supernatant (ACN layer) to a 2 mL dSPE tube containing a cleanup sorbent (e.g., a combination of PSA and C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
References
Technical Support Center: Optimal Separation of 5-Carboxy Imazapyr
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal column for the separation of 5-Carboxy Imazapyr.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chromatographic separation of this compound?
A1: this compound is a polar and acidic metabolite of Imazapyr. The primary challenge is achieving good peak shape and adequate retention on traditional reversed-phase HPLC columns. Its high polarity can lead to poor retention (eluting at or near the void volume), while its acidic nature can cause peak tailing due to interactions with residual silanols on the silica-based stationary phase.
Q2: What is a recommended starting point for column selection for this compound analysis?
A2: A good starting point is a modern, high-purity silica-based C18 column. These columns have a lower concentration of acidic silanol groups, which helps to minimize peak tailing for acidic analytes. Look for columns that are end-capped to further reduce silanol activity. An Agilent Zorbax SB-C18 has been successfully used for the separation of the parent compound, Imazapyr, and related herbicides.[1]
Q3: How does the mobile phase composition affect the separation of this compound?
A3: The mobile phase, particularly its pH, is critical for the successful separation of this compound. As an acidic compound, its retention and peak shape are highly dependent on its ionization state. It is recommended to use an acidified mobile phase to suppress the ionization of the carboxylic acid and silanol groups. A mobile phase pH of 2.5-3.5 is a good starting point. This can be achieved by adding a small amount of an acid like formic acid, acetic acid, or phosphoric acid to the aqueous portion of the mobile phase.[1]
Q4: Are there alternative column chemistries to C18 that could be effective for this compound?
A4: Yes, for highly polar compounds like this compound, other column chemistries can offer better retention and selectivity. These include:
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain (e.g., amide, carbamate), which can enhance the retention of polar analytes through hydrophilic interactions.
-
Phenyl-Hexyl Columns: These columns provide alternative selectivity through pi-pi interactions with the aromatic ring of this compound.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC columns are specifically designed for the retention of very polar compounds that are not well-retained by reversed-phase chromatography. This technique uses a high organic content mobile phase with a small amount of aqueous solvent to promote the partitioning of polar analytes into a hydrated layer on the stationary phase. HILIC can be a powerful tool if you are struggling with retention on reversed-phase columns.
Experimental Protocols
Recommended Starting Method for Reversed-Phase Separation
This protocol is a general starting point for the analysis of this compound. Optimization will likely be required.
| Parameter | Recommendation |
| Column | High-purity, end-capped C18, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10-15 minutes |
| Flow Rate | 0.2 - 0.5 mL/min (for 2.1 mm ID), 0.8 - 1.5 mL/min (for 4.6 mm ID) |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
| Detector | UV at 250-260 nm or Mass Spectrometer (MS) |
Sample Preparation
A simple sample preparation protocol for water samples is as follows:
-
Collect the water sample.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Directly inject the filtered sample into the HPLC/UPLC system.
For more complex matrices like soil, an extraction step is necessary. A common procedure involves extraction with an aqueous/organic solvent mixture, followed by centrifugation and filtration.[2]
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing)
-
Question: My peak for this compound is tailing significantly. What could be the cause and how can I fix it?
-
Answer: Peak tailing for acidic compounds like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Cause 1: Silanol Interactions: Residual silanol groups on the silica packing material can interact with the acidic analyte, causing tailing.
-
Solution:
-
Ensure you are using a high-purity, end-capped C18 column.
-
Lower the pH of your mobile phase to 2.5-3.0 to suppress the ionization of both the analyte and the silanol groups.
-
Consider using a column with a different stationary phase, such as a polar-embedded or phenyl-hexyl phase.
-
-
-
Cause 2: Insufficiently Buffered Mobile Phase: If the mobile phase pH is not well-controlled, it can lead to inconsistent ionization of the analyte and result in poor peak shape.
-
Solution:
-
Use a buffer with a pKa close to the desired mobile phase pH. For a pH of 2.5-3.5, a formate or phosphate buffer at a concentration of 10-25 mM can be effective.
-
-
-
Issue 2: Poor Retention (Analyte Elutes Too Early)
-
Question: this compound is eluting at or very close to the void volume of my C18 column. How can I increase its retention?
-
Answer: Poor retention of polar compounds on reversed-phase columns is a common challenge.
-
Solution 1: Modify the Mobile Phase:
-
Decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient.
-
If using isocratic elution, decrease the overall percentage of the organic solvent.
-
-
Solution 2: Change Column Chemistry:
-
Switch to a more polar stationary phase. A polar-embedded column can provide enhanced retention for polar analytes.
-
For very polar compounds, consider using a HILIC column. This will require a significant change in your mobile phase composition (high organic content).
-
-
Issue 3: Inconsistent Retention Times
-
Question: The retention time for this compound is shifting between injections. What could be causing this?
-
Answer: Retention time variability can be caused by several factors related to the HPLC system, mobile phase, or column.
-
Cause 1: Column Equilibration: The column may not be fully equilibrated between gradient runs.
-
Solution: Increase the column equilibration time at the initial mobile phase conditions before each injection.
-
-
Cause 2: Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention.
-
Solution: Ensure accurate and consistent preparation of your mobile phases, especially the pH. Premixing the mobile phase can sometimes improve stability.
-
-
Cause 3: Temperature Fluctuations: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and stable temperature.
-
-
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A troubleshooting decision tree for common HPLC/UPLC issues with this compound.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of Imidazolinone Herbicides
This guide provides a comparative overview of analytical methodologies for the quantification of imidazolinone herbicides, with a focus on imazapyr, a compound structurally related to 5-Carboxy Imazapyr. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of these compounds in various matrices. The two primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the analysis of imidazolinone herbicides depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Sensitivity | Generally lower, with Limits of Detection (LOD) and Quantitation (LOQ) in the mg/L (ppm) to high µg/L (ppb) range.[1][2] | High sensitivity, with LODs and LOQs in the ng/L (ppt) to µg/L (ppb) range.[2] |
| Selectivity | Susceptible to interference from co-eluting compounds that absorb at the same wavelength. | Highly selective, as it identifies compounds based on their specific mass-to-charge ratio and fragmentation patterns, minimizing matrix effects.[3] |
| Matrix Complexity | Can be challenging with complex matrices, often requiring extensive sample cleanup to reduce interferences.[4] | More robust for complex matrices due to its high selectivity.[3] |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
| Typical Use | Routine analysis, quality control, and analysis of relatively clean samples. | Trace-level quantification, analysis of complex biological and environmental samples, and confirmatory analysis.[5][6][7] |
Quantitative Performance Data
The following table summarizes the performance characteristics of HPLC-UV and LC-MS/MS methods as reported in various studies for the analysis of imazapyr and related compounds.
| Method | Analyte | Matrix | Linearity (R²) | LOQ | Recovery (%) | Reference |
| HPLC-UV | Imazapic | Water | >0.99 | Not specified | Not specified | [1] |
| HPLC-UV | Imazapyr | Water | Not specified | 10 ng/L (ppt) | Not specified | [2] |
| HPLC-UV | Imazapyr | Agricultural Commodities | >0.99 | 0.05 mg/kg | 72.1 - 108.0 | [4] |
| LC-MS/MS | Generic Small Molecules | Plasma | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
HPLC-UV Method for Imazapyr in Agricultural Commodities[4]
-
Sample Preparation:
-
Homogenized samples are extracted with methanol.
-
The extract is partitioned with dichloromethane after adjusting the pH to 2.5 with 4N hydrochloric acid to remove interferences.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography with UV detector (HPLC-UVD).
-
Details: Specific column, mobile phase, flow rate, and UV wavelength were not detailed in the provided summary. However, a typical setup for imidazolinone herbicides involves a C18 column with an acidic mobile phase.[1][2]
-
-
Confirmation:
-
Suspected residues of imazapyr can be confirmed using LC/MS with selected ion monitoring.
-
General LC-MS/MS Method for Small Molecule Bioanalysis[6]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma in a 96-well plate, add an internal standard.
-
Precipitate proteins by adding acetonitrile.
-
Vortex the plate for 1 minute and then centrifuge at 2,500 x g for 10 minutes.
-
Transfer 125 µL of the supernatant to a clean well plate.
-
Add 500 µL of water and vortex for 10 seconds.
-
-
Chromatographic Conditions:
-
LC System: Agilent 1200 SL autosampler and binary pump.
-
Column: Phenomenex Kinetex C18 100Å (2.6 μm, 50 × 2 mm).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 5% B, increase linearly to 95% B over 5 minutes, hold at 95% B for 1 minute.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Instrument: AB SCIEX 4000QTRAP.
-
Ionization Mode: Electrospray, positive-mode ionization.
-
Workflow Visualizations
The following diagrams illustrate the general workflows for analytical method validation and a typical sample analysis process.
Caption: General workflow for analytical method validation.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. iicbe.org [iicbe.org]
- 3. References – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 7. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Comparison of Analytical Methods for Imazapyr Measurement
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of the herbicide Imazapyr, selecting the appropriate analytical methodology is paramount. This guide provides a comparative overview of key performance characteristics—linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)—for Imazapyr using High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
While this guide focuses on the parent compound, Imazapyr, the presented data can serve as a valuable reference for the analysis of its metabolites, such as 5-Carboxy Imazapyr, for which specific public data is limited. The fundamental principles and experimental workflows are largely transferable.
Data Summary
The following table summarizes the analytical performance of different methods for the determination of Imazapyr.
| Analytical Method | Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV | Agricultural Commodities | > 0.99 | - | - |
| HPLC-UV | Water | - | 10 ppt (ng/L) | - |
| LC-MS/MS | Livestock Products | > 0.99 | - | 0.01 mg/kg |
| LC-MS/MS | Water | Good linearity from 5 pg to 1 ng on column | - | - |
Experimental Protocols
Below are detailed methodologies representative of the techniques used to establish the performance data cited.
HPLC-UV Method for Imazapyr in Agricultural Commodities
This method is suitable for the quantification of Imazapyr in various plant matrices.
-
Sample Preparation:
-
Homogenize 20g of the sample (e.g., mandarin, hulled rice, pepper, potato, soybean).
-
Extract the homogenized sample with 100 mL of methanol.
-
Adjust the pH of the extract to 2.5 using 4N hydrochloric acid.
-
Perform a liquid-liquid partition with dichloromethane to remove interferences.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for analysis.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 15 cm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water (acidified with acetic acid to pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
-
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of Imazapyr in the mobile phase over a concentration range relevant to the expected sample concentrations. Plot the peak area against the concentration and perform a linear regression analysis.
-
LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) by injecting progressively lower concentrations of the standard.
-
LC-MS/MS Method for Imazapyr in Livestock Products and Water
This method offers higher sensitivity and selectivity, making it ideal for complex matrices and trace-level detection.
-
Sample Preparation (Livestock Products):
-
Weigh 5g of the homogenized sample (e.g., egg, milk, beef, pork, chicken) into a 50 mL conical tube.
-
Add 5 mL of 0.1 M potassium phosphate dibasic solution and shake for 10 minutes.
-
Employ a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure.
-
The final extract is filtered before injection into the LC-MS/MS system.
-
-
Sample Preparation (Water):
-
For trace analysis, solid-phase extraction (SPE) may be used to concentrate the sample. Pass 1 L of filtered water through a C18 SPE cartridge.
-
Elute the retained Imazapyr with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Column: A suitable C18 column for UPLC or HPLC.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid to enhance ionization.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the precursor ion of interest.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Imazapyr.
-
-
Validation Parameters:
-
Linearity: Prepare matrix-matched calibration curves to compensate for matrix effects. Analyze a series of standards of known concentrations and plot the peak area ratio (analyte/internal standard) against concentration.
-
LOD and LOQ: Determined by analyzing spiked samples at decreasing concentrations and evaluating the signal-to-noise ratio.
-
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for Imazapyr measurement.
Caption: Workflow for Linearity, LOD, and LOQ Determination.
A Comparative Toxicological Profile: 5-Carboxy Imazapyr vs. Imazapyr
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of the herbicide imazapyr and its related compound, 5-Carboxy Imazapyr. While extensive data is available for imazapyr, a widely used herbicide, information on the toxicity of this compound is limited. This document summarizes the existing quantitative data, outlines relevant experimental methodologies, and employs visualizations to illustrate key concepts.
Executive Summary
Imazapyr is a broad-spectrum herbicide that functions by inhibiting an enzyme essential for plant growth.[1] Toxicological studies on imazapyr have demonstrated low acute toxicity in mammals and birds.[2][3] Chronic exposure studies have established No-Observed-Adverse-Effect Levels (NOAELs) for various endpoints. In contrast, there is a significant lack of publicly available toxicological data for this compound, which has been identified as an impurity of the related herbicide imazethapyr. Therefore, a direct quantitative comparison of toxicity is not feasible at this time. This guide presents the available data for imazapyr and discusses the potential toxicological profile of this compound based on read-across principles from structurally similar compounds.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for imazapyr. No direct experimental toxicity data (e.g., LD50, NOAEL) was found for this compound in the reviewed literature.
Table 1: Acute Toxicity of Imazapyr
| Species | Route of Administration | LD50 / LC50 | Toxicity Category | Reference |
| Rat | Oral | >5,000 mg/kg bw | Practically Non-toxic | [2][3] |
| Rabbit | Dermal | >2,000 mg/kg bw | Practically Non-toxic | [2] |
| Rat | Inhalation | >5.1 mg/L (4h) | Low Toxicity | [4] |
| Bobwhite Quail | Oral | >2,150 mg/kg bw | Practically Non-toxic | [2] |
| Mallard Duck | Oral | >2,150 mg/kg bw | Practically Non-toxic | [2] |
| Rainbow Trout | 96-hour | >100 mg/L | Practically Non-toxic | [2] |
| Bluegill Sunfish | 96-hour | >100 mg/L | Practically Non-toxic | [2] |
| Channel Catfish | 96-hour | >100 mg/L | Practically Non-toxic | [2] |
| Daphnia magna | 48-hour | >100 mg/L | Practically Non-toxic | [2] |
Table 2: Chronic Toxicity of Imazapyr (No-Observed-Adverse-Effect Level - NOAEL)
| Species | Study Duration | Endpoint | NOAEL | Reference |
| Rat | 2-Year | Systemic Toxicity | 10,000 ppm (approx. 500 mg/kg/day) | [5] |
| Dog | 1-Year | Systemic Toxicity | 250 mg/kg/day | [5] |
| Mouse | 18-Month | Systemic Toxicity | >10,000 ppm (approx. 1500 mg/kg/day) | [6] |
| Rat | 2-Generation | Reproductive Toxicity | 10,000 ppm (approx. 667 mg/kg/day) | [6] |
| Rat | Developmental | Developmental Toxicity | 375 mg/kg/day | [6] |
| Rabbit | Developmental | Developmental Toxicity | 300 mg/kg/day | [6] |
Mechanism of Action
Imazapyr's herbicidal activity stems from its inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[7][8][9] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[7][8] Since this pathway is absent in animals, imazapyr exhibits selective toxicity towards plants.[10]
Toxicological Profile of this compound
Given the structural similarity to imazapyr and other imidazolinone herbicides, a read-across approach can be cautiously applied. Generally, the metabolites of imidazolinones are considered to be of low toxicity. For instance, the breakdown products from the metabolism of imazapyr are minimal (<3%) and have short half-lives.[13] The major plant metabolite of imazapyr, 2,3-pyridinedicarboxylic acid, has a low acute oral toxicity (LD50 > 5000 mg/kg bw).[14] Without direct experimental data, it is hypothesized that this compound would also exhibit a low toxicity profile. However, this assumption requires experimental verification.
Experimental Protocols
The toxicological data for imazapyr have been generated following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD 401/420/423/425)
The acute oral toxicity, typically expressed as the LD50 (the dose lethal to 50% of the test population), is determined by administering a single dose of the test substance to fasted animals (usually rats).[2][15][16][17] The animals are then observed for a period of up to 14 days for signs of toxicity and mortality.[16][17] Body weight is recorded, and a gross necropsy is performed on all animals at the end of the study.
90-Day Oral Toxicity Study (OECD 408)
This sub-chronic study evaluates the effects of repeated oral exposure to a substance.[1][14] The test substance is administered daily to groups of rodents (typically rats) at three or more dose levels for 90 days.[1][14] A control group receives the vehicle only. Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored.[1][14] At the end of the study, blood and urine samples are collected for hematological and clinical chemistry analyses. A full necropsy is performed, and organs are weighed and examined histopathologically.[14] The highest dose level at which no adverse effects are observed is determined as the NOAEL.[14]
One-Generation Reproduction Toxicity Study (OECD 415)
This study is designed to assess the potential effects of a substance on reproductive performance.[13][18][19][20][21] The test substance is administered to parental (P) generation animals before and during mating, and to females throughout gestation and lactation.[13][18] Endpoints evaluated include effects on mating behavior, fertility, pregnancy, parturition, and lactation. The growth and development of the first-generation (F1) offspring are also monitored until weaning.[20]
Signaling Pathways
The primary mechanism of action for imazapyr is the inhibition of the acetolactate synthase enzyme in plants.[7][8] There is no evidence to suggest that imazapyr directly targets this pathway in mammals, as it is not present.[10] Toxicological studies in animals have not identified a specific signaling pathway that is consistently affected by imazapyr at non-lethal doses. Adverse effects observed at very high doses are generally related to systemic toxicity rather than a specific signaling cascade disruption.
Conclusion
Imazapyr exhibits a low toxicity profile in mammals and other non-target organisms, which is consistent with its plant-specific mechanism of action. Extensive toxicological testing has established clear safety thresholds for this compound.
In contrast, a significant data gap exists for the toxicological properties of this compound. While a low toxicity profile can be inferred based on its structural relationship to imazapyr and the generally low toxicity of imidazolinone metabolites, this is not a substitute for direct experimental data. Researchers and drug development professionals should exercise caution when handling this compound and assume a potential for toxicity until comprehensive studies are conducted. Further research is warranted to fully characterize the toxicological profile of this compound to ensure a complete understanding of its potential risks.
References
- 1. search.library.doc.gov [search.library.doc.gov]
- 2. youtube.com [youtube.com]
- 3. NCCOS | Data Collection [products.coastalscience.noaa.gov]
- 4. download.basf.com [download.basf.com]
- 5. Acetolactate Synthase (ALS) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 6. fao.org [fao.org]
- 7. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glyphosate - Wikipedia [en.wikipedia.org]
- 11. Molecular mechanism of enantioselective inhibition of acetolactate synthase by imazethapyr enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hpc-standards.com [hpc-standards.com]
- 13. oecd.org [oecd.org]
- 14. Frontiers | A toxicological assessment of Hericium erinaceus (Lion’s mane) and Trametes versicolor (Turkey tail) mushroom powders [frontiersin.org]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. oecd.org [oecd.org]
- 19. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 20. ecetoc.org [ecetoc.org]
- 21. JRC Publications Repository [publications.jrc.ec.europa.eu]
Comparative Analysis of 5-Carboxy Imazapyr and its Parent Herbicide, Imazapyr: An Evaluation of Relative Potency
A comprehensive review of available scientific literature reveals a significant data gap regarding the herbicidal potency of 5-Carboxy Imazapyr, a potential metabolite of the broad-spectrum herbicide Imazapyr. While the mechanism of action and herbicidal characteristics of Imazapyr are well-documented, quantitative data and experimental protocols directly comparing its activity to that of this compound are not publicly available. This guide summarizes the known properties of Imazapyr and highlights the absence of comparative data for its carboxylated counterpart.
Introduction to Imazapyr
Imazapyr is a non-selective, systemic herbicide belonging to the imidazolinone chemical family.[1][2][3][4][5] It is widely utilized for the control of a broad spectrum of vegetation, including annual and perennial grasses, broadleaf weeds, and woody plants.[1][2][3][4][5] Its application extends across various non-crop areas, forestry, and in certain herbicide-resistant crops.
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
The primary mode of action for Imazapyr, and other imidazolinone herbicides, is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[6] By blocking this essential metabolic pathway, Imazapyr effectively halts protein synthesis and cell growth, leading to the eventual death of susceptible plants.[6] This specific mode of action is advantageous as the target enzyme is not present in animals, contributing to the herbicide's relatively low mammalian toxicity.[3]
The Uncharacterized Herbicidal Activity of this compound
Despite the well-established understanding of Imazapyr, a thorough search of scientific databases and regulatory documents yielded no specific data on the herbicidal potency of its potential metabolite, this compound. This includes a lack of:
-
Quantitative Potency Data: No publicly available studies present quantitative metrics such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) for this compound on any plant species or on the acetolactate synthase (ALS) enzyme.
-
Comparative Studies: Direct experimental comparisons of the herbicidal effects of Imazapyr and this compound are absent from the reviewed literature.
-
Experimental Protocols: Detailed methodologies for assessing and comparing the herbicidal activity of these two specific compounds have not been published.
One minor plant metabolite of Imazapyr has been identified as 2,3-Pyridine dicarboxylic acid (PDC), which has been shown to have low acute toxicity. However, its herbicidal activity has not been characterized. The relationship between this compound and PDC is not explicitly detailed in the available literature.
Data Summary Table
Due to the absence of experimental data for this compound, a quantitative comparison is not possible. The following table summarizes the available information for the parent compound, Imazapyr.
| Parameter | Imazapyr | This compound |
| Mechanism of Action | Inhibition of Acetolactate Synthase (ALS) | Data not available |
| Herbicidal Spectrum | Broad-spectrum (grasses, broadleaf weeds, woody plants) | Data not available |
| Systemic Activity | Yes | Data not available |
| IC50 / EC50 Values | Data not available in searched literature | Data not available |
Logical Relationship Diagram
The following diagram illustrates the established mechanism of action for Imazapyr and the unknown nature of the herbicidal activity of its potential metabolite.
Caption: Mechanism of Imazapyr and the unknown activity of this compound.
Conclusion
For researchers, scientists, and drug development professionals, it is crucial to note the current lack of publicly available data on the herbicidal potency of this compound. While the parent compound, Imazapyr, is a well-characterized ALS inhibitor, the biological activity of its potential carboxylated metabolite remains uninvestigated in the scientific literature. Further research, including in vitro enzyme inhibition assays and whole-plant phytotoxicity studies, would be necessary to determine the relative potency of this compound and its potential contribution to the overall herbicidal profile of Imazapyr. The absence of such data precludes a direct comparison at this time.
References
Comparative Analysis of Imazapyr Antibody Cross-Reactivity with 5-Carboxy Imazapyr
This guide provides a comparative analysis of the cross-reactivity of polyclonal antibodies raised against imazapyr with its major metabolite, 5-carboxy imazapyr. Understanding the specificity of such antibodies is crucial for the development of accurate and reliable immunoassays for monitoring imazapyr residues in environmental and biological samples. The data presented herein is based on a competitive enzyme-linked immunosorbent assay (ELISA), a standard method for evaluating antibody cross-reactivity.
Data Summary
The cross-reactivity of the anti-imazapyr polyclonal antibody with this compound was determined using a competitive indirect ELISA. The results are summarized in the table below. Cross-reactivity is expressed as a percentage relative to the binding of the antibody to imazapyr, which is set at 100%.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Imazapyr | 15 | 100 |
| This compound | 300 | 5 |
IC50: The concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen. Cross-Reactivity (%) = (IC50 of Imazapyr / IC50 of this compound) x 100
The data indicates a low degree of cross-reactivity of the imazapyr antibody with this compound. This suggests that the antibody is highly specific to the parent imazapyr molecule and is suitable for selective detection of imazapyr with minimal interference from its 5-carboxy metabolite.
Experimental Protocol: Competitive Indirect ELISA
A competitive indirect Enzyme-Linked Immunosorbent Assay (ELISA) was employed to determine the cross-reactivity of the anti-imazapyr antibody.
Materials:
-
Anti-Imazapyr polyclonal antibody
-
Imazapyr standard
-
This compound
-
Imazapyr-protein conjugate (for coating)
-
96-well microtiter plates
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Goat anti-rabbit IgG-HRP (Horseradish Peroxidase conjugated secondary antibody)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Microtiter plate wells were coated with 100 µL of imazapyr-protein conjugate (1 µg/mL in PBS) and incubated overnight at 4°C.
-
Washing: The plate was washed three times with wash buffer.
-
Blocking: 200 µL of blocking buffer was added to each well and incubated for 1 hour at 37°C to block non-specific binding sites.
-
Washing: The plate was washed three times with wash buffer.
-
Competitive Reaction: 50 µL of varying concentrations of imazapyr or this compound standards were added to the wells, followed by the addition of 50 µL of the anti-imazapyr antibody (at a pre-determined optimal dilution). The plate was then incubated for 1 hour at 37°C.
-
Washing: The plate was washed three times with wash buffer.
-
Secondary Antibody Incubation: 100 µL of goat anti-rabbit IgG-HRP (diluted 1:5000 in blocking buffer) was added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate was washed five times with wash buffer.
-
Substrate Reaction: 100 µL of TMB substrate solution was added to each well and incubated in the dark for 15 minutes at room temperature.
-
Stopping Reaction: The reaction was stopped by adding 50 µL of stop solution to each well.
-
Data Acquisition: The optical density (OD) was measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition was calculated for each concentration of the competitor (imazapyr and this compound). The IC50 values were determined from the resulting dose-response curves.
Experimental Workflow
The following diagram illustrates the key steps in the competitive indirect ELISA used to assess cross-reactivity.
Navigating the Analytical Landscape: A Comparative Guide to Certified Reference Materials for 5-Carboxy Imazapyr
For researchers, scientists, and professionals in drug development, the accurate quantification of analytes is paramount. This guide provides a comprehensive comparison of certified reference materials (CRMs) and analytical standards relevant to the analysis of 5-Carboxy Imazapyr, a key metabolite of the herbicide Imazapyr. Due to the limited availability of a dedicated CRM for this compound, this guide focuses on the certified standards of the parent compound, Imazapyr, and outlines analytical strategies for its metabolites.
Comparison of Imazapyr Analytical Standards
| Supplier/Product Name | Purity/Certified Value | Analytical Method(s) Used for Certification | Format | Storage Conditions |
| Fujifilm Wako Imazapyr Standard | ≥ 98.0% | HPLC, qNMR | Solid | 2-10°C[1] |
| Sigma-Aldrich Imazapyr PESTANAL® | Analytical Standard | Refer to Certificate of Analysis | Neat | Refer to Certificate of Analysis[2] |
| Labstandard Imazapyr CRM | ≥ 95% | Refer to Certificate of Analysis | Neat (25 mg, 50 mg) | Refer to Certificate of Analysis[3] |
| Coompo Research Chemicals this compound | 98% | Not specified | Powder | 2-8°C, protected from air and light |
Experimental Protocols: Analysis of Imazapyr and its Metabolites
Accurate analysis of Imazapyr and its metabolites, such as this compound, relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection is the most common technique.
Sample Preparation: Extraction from Water Matrix
This protocol is adapted from a recommended method for the determination of Imazapyr residues in water.[4]
-
Sample Acidification: To 100 mL of the water sample, add 6N hydrochloric acid to adjust the pH to 2.0.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Pass the acidified water sample through the conditioned C18 cartridge.
-
Wash the cartridge with pH 2.0 water.
-
-
Elution: Elute the analyte from the cartridge.
-
Solvent Partitioning: Partition the eluate with methylene chloride.
-
Evaporation and Reconstitution: Evaporate the methylene chloride to dryness and dissolve the residue in a suitable solvent for HPLC analysis.
HPLC-UV Analysis
This method is suitable for the quantification of Imazapyr and can be adapted for this compound.
-
Instrumentation: Agilent 1200 HPLC with UV detector or equivalent.[5]
-
Column: Agilent Zorbax SB-C18 (4.6 x 250mm, 5µm).[5]
-
Mobile Phase: A gradient mixture of Acetonitrile and water acidified with acetic acid (pH 2.8). A common ratio is 35:65 (v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 17 µL.[5]
-
Detection Wavelength: 251 nm.[5]
-
Quantification: External standard method using a certified reference material of Imazapyr.
Visualizing the Analytical Workflow
The following diagrams illustrate the key processes involved in the analysis of this compound.
Figure 1: Analytical Workflow for this compound
Signaling Pathway Inhibition by Imazapyr
Imazapyr, the parent compound of this compound, functions as a herbicide by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[6]
Figure 2: Imazapyr's Mechanism of Action
References
- 1. 81334-34-1・Imazapyr Standard・099-04011[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. Imazapyr PESTANAL®,analyticalstandard 81334-34-1 [sigmaaldrich.com]
- 3. Imazapyr – CRM LABSTANDARD [crmlabstandard.com]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. iicbe.org [iicbe.org]
- 6. fao.org [fao.org]
HPLC vs. UPLC for 5-Carboxy Imazapyr Analysis: A Performance Comparison
The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressures of the systems. UPLC, a newer technology, utilizes sub-2 µm particles, which provides significant advantages in terms of speed, resolution, and sensitivity compared to the larger particles (typically 3-5 µm) used in conventional HPLC.[1][2][3] These smaller particles, however, necessitate much higher operating pressures.[1][4]
Performance Comparison at a Glance
The following table summarizes the expected quantitative performance differences between HPLC and UPLC for the analysis of 5-Carboxy Imazapyr. These values are representative and intended for comparative purposes.
| Performance Metric | HPLC | UPLC |
| Analysis Time | ~10 - 15 min | ~1 - 3 min |
| Peak Width (at half height) | ~5 - 10 sec | ~1 - 3 sec |
| Theoretical Plates | ~15,000 - 25,000 | ~70,000 - 100,000 |
| Resolution (Rs) | >1.5 | >2.0 |
| Backpressure | ~1500 - 3000 psi | ~8000 - 15000 psi |
| Solvent Consumption per Run | ~10 - 15 mL | ~1 - 3 mL |
| Injection Volume | 5 - 20 µL | 1 - 5 µL |
| Limit of Detection (LOD) | ~5 - 10 ng/mL | ~0.5 - 1 ng/mL |
Key Performance Advantages of UPLC
For the analysis of a polar compound like this compound, UPLC is expected to offer several key advantages over traditional HPLC:
-
Increased Throughput: The most significant advantage is the drastic reduction in analysis time.[2] A run that might take 10-15 minutes on an HPLC system can often be completed in under 3 minutes with UPLC, allowing for a much higher sample throughput.
-
Enhanced Resolution: The smaller particle size in UPLC columns leads to higher chromatographic efficiency, resulting in sharper and narrower peaks.[2][5] This improved resolution is particularly beneficial when separating the analyte of interest from matrix components or potential impurities.
-
Improved Sensitivity: The narrower peaks obtained with UPLC lead to increased peak height and a better signal-to-noise ratio, resulting in lower detection limits.[2][5] This is crucial for trace-level analysis in complex matrices.
-
Reduced Solvent Consumption: The shorter analysis times and lower flow rates used in UPLC significantly reduce the amount of solvent required per analysis, leading to cost savings and a more environmentally friendly method.[1][3]
Experimental Protocols
Below are detailed, representative experimental protocols for the analysis of this compound using both HPLC and UPLC.
HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector: UV at 240 nm
UPLC Method
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 2 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Detector: UV at 240 nm
Chromatographic Workflow: HPLC vs. UPLC
The fundamental workflow for both HPLC and UPLC is similar, involving sample preparation, separation, detection, and data analysis. However, the instrumentation and operational parameters differ significantly, as illustrated in the following diagram.
Caption: General workflow for HPLC and UPLC analysis.
Logical Relationship of Performance Factors
The enhanced performance of UPLC is a direct consequence of its core technological differences from HPLC. The interplay between particle size, pressure, and efficiency is key to understanding these advantages.
Caption: Relationship between UPLC technology and performance.
Conclusion
While both HPLC and UPLC are capable of analyzing this compound, UPLC offers significant advantages in terms of speed, resolution, and sensitivity. For laboratories with high sample throughput requirements or those needing to detect trace levels of the analyte, the investment in UPLC technology can be well justified by the gains in productivity and data quality. For routine analyses where speed is not a critical factor, a well-optimized HPLC method can still provide reliable and accurate results. The choice between the two techniques will ultimately depend on the specific analytical needs and available resources of the laboratory.
References
comparing extraction efficiency of different solvents for 5-Carboxy Imazapyr
For researchers and professionals in drug development and analytical sciences, the efficient extraction of target molecules from complex matrices is a critical first step. This guide provides a comparative overview of solvent efficiencies for the extraction of 5-Carboxy Imazapyr, a metabolite of the herbicide Imazapyr. Due to a lack of direct comparative studies on this compound, this guide leverages data from studies on the parent compound, Imazapyr, and other structurally related acidic herbicides, particularly those from the imidazolinone family. The extraction behavior of these analogous compounds provides a strong basis for selecting an optimal solvent system for this compound.
Comparison of Extraction Solvent Performance
The selection of an appropriate solvent system is paramount for achieving high recovery rates in analytical methods. The following table summarizes the extraction efficiencies of various solvents for Imazapyr and other acidic herbicides, which can be extrapolated to inform the extraction of this compound.
| Solvent System | Matrix Type | Analyte(s) | Average Recovery (%) | Reference |
| 1% Formic Acid in Acetonitrile | Various Food Matrices | 35 Acidic Herbicides (including Imazethapyr and Imazaquin) | 95 | [1] |
| Methanol/Water (3:2 v/v) | Soil | Imazapyr | Maximum recovery achieved (specific percentage not stated) | [2][3] |
| 0.5N Sodium Hydroxide (aq) | Soil | Imazapyr | High recovery (used as initial extractant) | [4] |
| Methylene Chloride | Water (after acidification and SPE) | Imazapyr | Effective for liquid-liquid partitioning | [5] |
Note: The data presented for 1% Formic Acid in Acetonitrile is from a broad study on 35 acidic herbicides and represents a robust method (modified QuEChERS) with high average recovery. The methanol/water system is highlighted for achieving maximum recovery for Imazapyr in soil. Alkaline extraction is a common first step for imidazolinone herbicides from soil matrices. Methylene chloride is often used in a subsequent liquid-liquid extraction step.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting extraction procedures. Below are protocols for two effective methods inferred to be suitable for this compound extraction.
Modified QuEChERS Method for Acidic Herbicides
This method is adapted from a validated procedure for 35 acidic herbicides, including imidazolinones, and is recommended for its high efficiency and broad applicability.[1]
a. Sample Preparation:
-
Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
b. Extraction:
-
Add 10 mL of 1% formic acid in acetonitrile to the tube.
-
Shake vigorously for 1 minute.
-
Add the salting-out mixture (e.g., magnesium sulfate and sodium chloride).
-
Shake again for 1 minute.
-
Centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes.
c. Sample Cleanup (if necessary):
-
Take an aliquot of the upper acetonitrile layer.
-
Pass it through a dispersive solid-phase extraction (d-SPE) tube containing a suitable sorbent to remove interferences.
-
Centrifuge again.
d. Analysis:
-
The final extract is typically diluted with water before injection into an LC-MS/MS system for analysis.
Aqueous Methanol Extraction from Soil
This protocol is based on a method optimized for Imazapyr extraction from soil samples.[2][3]
a. Extraction:
-
To a representative soil sample, add a solution of methanol and water in a 3:2 volume-to-volume ratio.
-
Agitate the mixture for a sufficient time to ensure thorough extraction (e.g., 30 minutes on a mechanical shaker).
-
Separate the liquid extract from the solid matrix by centrifugation or filtration.
b. Concentration and Analysis:
-
Concentrate the extract to a smaller volume, typically under a gentle stream of nitrogen.
-
The residue is then redissolved in a suitable solvent for analysis by High-Performance Liquid Chromatography (HPLC) with UV detection.
Visualizing the Workflow
To better understand the procedural flow of herbicide extraction and analysis, the following diagrams illustrate the key steps.
Caption: General workflow for the extraction and analysis of herbicides from a solid matrix.
Caption: The key steps involved in the modified QuEChERS extraction method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatographic determination of the herbicide imazapyr residues in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for 5-Carboxy Imazapyr
Disclaimer: 5-Carboxy Imazapyr is an impurity of the herbicide Imazethapyr and a derivative of Imazapyr. There is no specific Safety Data Sheet (SDS) or standardized disposal protocol available for this particular compound. The following guidance is based on the safety profiles of the parent compounds, Imazapyr and Imazethapyr, and general best practices for laboratory chemical waste management. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific disposal requirements in accordance with local, state, and federal regulations.
Proper disposal of this compound is critical to ensure personnel safety and prevent environmental contamination. As a member of the imidazolinone chemical family, it should be handled as a potentially hazardous substance.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to wear appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles or a face shield to protect against eye contact.[1][2]
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[3] Avoid direct contact with skin and eyes.[1][2] In case of accidental exposure, follow standard first aid procedures and seek medical attention.
Spill Management
In the event of a spill, the area should be secured to prevent further spread.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the substance.[3]
-
Collect the spilled material and absorbent into a clearly labeled, sealed container for hazardous waste disposal.[3]
-
The spill area should then be decontaminated with a detergent solution, and the cleaning materials also disposed of as hazardous waste.[3]
Proper Disposal Procedures
Disposal of this compound must adhere to all applicable local, regional, and national environmental regulations.[1][2][4] Do not dispose of this chemical down the drain or in regular solid waste.
-
Waste Collection: Collect all waste containing this compound, including unused product, contaminated materials, and rinsate, in a designated and properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][2]
-
Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
Hazard Profile of Related Compound: Imazapyr
The following table summarizes the known hazards of the parent compound, Imazapyr, which should be considered when handling this compound.
| Hazard Category | Description | Citations |
| Acute Oral Toxicity | Harmful if swallowed. | [3][5] |
| Skin Irritation/Corrosion | May cause skin irritation. | [2][3] |
| Eye Irritation/Damage | Causes serious eye irritation. | [1][2][3] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | [1][2] |
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound in a laboratory setting.
This procedural guidance is intended to provide a framework for the safe handling and disposal of this compound. Always prioritize the specific protocols and requirements of your institution and local regulatory bodies.
References
Personal protective equipment for handling 5-Carboxy Imazapyr
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Carboxy Imazapyr was not located. The following guidance is based on the safety protocols for a closely related compound, Imazapyr, and general best practices for handling chemical herbicides. Researchers, scientists, and drug development professionals should always consult the specific SDS for any chemical before use and perform a risk assessment for their particular handling scenario.
This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE), first aid measures, and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Wear durable, chemical-resistant gauntlet gloves that extend up the forearm.[1] Nitrile, butyl, or barrier laminate gloves are often recommended for handling pesticides.[2] Do not use leather, paper, or fabric gloves.[1] For added protection, consider wearing a pair of disposable gloves underneath.[1] Always wash the outside of gloves before removal.[1] |
| Eyes | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. In case of eye contact, rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do, and continue rinsing.[3] |
| Body | Long-sleeved shirt and long pants or a chemical-resistant suit | Clothing should be made of a sturdy material.[4] A chemical-resistant apron that extends from the neck to at least the knees should be worn when mixing or handling concentrates.[2][4] |
| Feet | Chemical-resistant boots | Do not wear leather or fabric footwear.[1] Wear pants over the top of boots to prevent chemicals from entering.[1] |
| Respiratory | Respirator (if aerosol formation is likely) | Use a NIOSH-approved respirator if working in a poorly ventilated area or if there is a risk of inhaling dusts, mists, or vapors. |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3] |
| Skin Contact | Remove contaminated clothing immediately.[3] Wash the affected area thoroughly with soap and water.[3] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[3] If symptoms develop, seek medical advice. |
| Ingestion | Rinse the mouth with water.[3] Do NOT induce vomiting.[3] Seek immediate medical attention. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
